4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Description
BenchChem offers high-quality 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,4-trifluoro-2-thiophen-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHORFDUFAAMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of Trifluoromethyl and Thiophene Moieties: A Technical Guide to 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine as a Privileged Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs and heterocyclic scaffolds has proven to be a powerful approach for optimizing the pharmacological profiles of therapeutic candidates. This in-depth technical guide focuses on the medicinal chemistry attributes of a unique building block, 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine . We will explore the synergistic interplay between the trifluoromethyl group and the thiophene ring, providing a comprehensive overview of its synthetic accessibility, physicochemical properties, and potential applications in the design of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Rationale for a Trifluoromethylated Thiophene Building Block
The pursuit of novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic properties is a central theme in medicinal chemistry. The design of building blocks that combine key structural features known to impart favorable characteristics is a cornerstone of this endeavor. 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine represents a strategic amalgamation of two such privileged moieties: the trifluoromethyl group and the thiophene ring.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The introduction of a trifluoromethyl (CF3) group into a drug candidate can profoundly influence its biological and physicochemical properties.[1][2] Key advantages include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation, often leading to an increased in vivo half-life of the drug.
-
Increased Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby amino groups, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.
-
Bioisosteric Replacement: The CF3 group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties.
Thiophene: A Versatile Heterocyclic Scaffold
The thiophene ring is a five-membered aromatic heterocycle that is a common feature in a wide range of pharmaceuticals.[3][4] Its popularity stems from several key attributes:
-
Bioisosterism with Benzene: Thiophene is often considered a bioisostere of the benzene ring, offering a similar size and shape while possessing distinct electronic properties. This substitution can lead to improved potency and altered metabolic profiles.
-
Diverse Biological Activities: Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
-
Chemical Tractability: The thiophene ring is amenable to a variety of chemical modifications, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).
The combination of the trifluoromethyl group and the thiophene ring in 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine creates a chiral building block with significant potential for the development of novel therapeutics with improved pharmacological profiles.
Synthetic Accessibility: A Practical Guide
The synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine can be achieved through a multi-step sequence starting from commercially available precursors. A key intermediate in this proposed pathway is the corresponding ketone, 4,4,4-trifluoro-1-(thiophen-3-yl)butan-2-one.
Synthesis of the Key Ketone Intermediate: 4,4,4-Trifluoro-1-(thiophen-3-yl)butan-2-one
A plausible route to the desired ketone begins with the commercially available dione, 4,4,4-Trifluoro-1-thiophen-3-yl-butane-1,3-dione .[5] This dione can be selectively deacylated to yield the target ketone.
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of the key ketone intermediate.
Experimental Protocol: Selective Deacylation of 4,4,4-Trifluoro-1-thiophen-3-yl-butane-1,3-dione
-
Reaction Setup: To a solution of 4,4,4-Trifluoro-1-thiophen-3-yl-butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or aqueous acid (e.g., HCl), add the deacylating agent. For acidic conditions, refluxing in dilute aqueous HCl is a common method for the deacylation of β-diketones. For basic conditions, a mild base like sodium bicarbonate in an aqueous-organic solvent mixture could be employed, although this may be less selective.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired 4,4,4-trifluoro-1-(thiophen-3-yl)butan-2-one.
Reductive Amination to Afford the Target Amine
With the ketone intermediate in hand, the target primary amine can be synthesized via reductive amination. This transformation can be achieved using various reagents and conditions, including asymmetric methods to access specific enantiomers.
General Reductive Amination Workflow:
Sources
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 4,4,4-TRIFLUORO-1-THIOPHEN-3-YL-BUTANE-1,3-DIONE [synhet.com]
Fluorinated Thiophene Amines: Strategic Modulation of Lipophilicity and Metabolic Stability
Executive Summary: The Bioisostere Dilemma
Thiophene rings are classical bioisosteres for phenyl groups in drug design, often offering improved potency due to specific electronic interactions (e.g., sulfur-aromatic interactions) and a distinct vector presentation of substituents. However, thiophenes introduce a significant liability: metabolic activation .[1] The sulfur atom is prone to oxidation by Cytochrome P450 (CYP450) enzymes, generating reactive S-oxides and epoxides that act as Michael acceptors, leading to covalent protein binding and idiosyncratic toxicity (e.g., Tienilic acid hepatotoxicity).
This guide details the strategic incorporation of fluorine into thiophene amine scaffolds. We explore how fluorination acts as a dual-purpose modulator: (1) blocking metabolic soft spots to prevent bioactivation, and (2) tuning the pKa of proximal amines to optimize Lipophilicity (LogD7.4) and permeability.[1][2]
The Thiophene Liability: Metabolic Activation Mechanism
To design stable analogs, one must first understand the failure mode. Unsubstituted or electron-rich thiophenes undergo oxidation primarily at the sulfur atom or the C-2/C-5 positions.
The S-Oxidation Pathway
CYP450 enzymes transfer an oxygen atom to the thiophene sulfur, forming a thiophene S-oxide. This intermediate is highly electrophilic and typically follows two paths:
-
Dimerization: via Diels-Alder reaction (evidence of instability).[1]
-
Nucleophilic Attack: Glutathione (GSH) or cellular proteins attack the Michael acceptor system, leading to depletion of antioxidant reserves or immune-mediated toxicity.[1]
The Fluorine Blockade
Replacing hydrogen with fluorine at the C-2 or C-3 positions exerts a profound stabilizing effect due to:
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting direct abstraction.
-
Electronic Deactivation: Fluorine is the most electronegative element.[1] Its inductive effect withdraws electron density from the thiophene ring, raising the oxidation potential and making the sulfur lone pair less available for CYP-mediated oxidation.
Visualization: Metabolic Fate of Thiophene vs. Fluorothiophene[1]
Figure 1: Comparative metabolic pathways.[1] Fluorination prevents the formation of the reactive S-oxide intermediate.
Physicochemical Modulation: Lipophilicity & pKa[3][4][5][6]
The introduction of fluorine affects the lipophilicity of the molecule in a non-linear fashion, particularly when amines are present.
The pKa Shift
Fluorine is highly electron-withdrawing.[1][3] When placed on a thiophene ring adjacent to an amine-containing side chain, it lowers the pKa of that amine (typically by 1–2 log units depending on distance).
-
Scenario: A basic amine (pKa 9.[1]5) is >99% ionized (protonated) at physiological pH (7.4).[1]
-
Fluorine Effect: Fluorination lowers the amine pKa to ~7.5.[1]
-
Result: At pH 7.4, the amine is now ~50% neutral.
LogD7.4 vs. LogP
While the intrinsic lipophilicity (LogP) of a C-F bond is higher than C-H, the Distribution Coefficient (LogD7.4) is the critical parameter for drug discovery.
Key Insight: By lowering the pKa, fluorine increases the fraction of the neutral species at physiological pH. Therefore, fluorination often increases LogD7.4 significantly more than predicted by ClogP alone , enhancing membrane permeability but potentially increasing non-specific binding.[1]
Experimental Protocols
As a senior scientist, you must validate these properties using robust assays. Below are the standard operating procedures (SOPs) for characterizing these scaffolds.
Protocol A: High-Throughput LogD Determination (Chromatographic Hydrophobicity Index)
Rationale: Traditional shake-flask methods are low-throughput.[1] CHI via HPLC provides a rapid, standardized lipophilicity ranking.
-
Preparation: Dissolve test compounds (fluorinated thiophenes) to 10 mM in DMSO.
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Waters XBridge), high pH stability.[1]
-
Calibration: Inject a standard mixture of 10 compounds with known LogD values (range 0–5).
-
Run: Fast gradient (0–100% B in 3 min).
-
Calculation: Plot retention times of standards vs. known LogD. Interpolate test compound LogD from the calibration curve.
-
Self-Validation: If the internal standard (e.g., Propranolol) deviates by >0.2 min, recalibrate the system.
-
Protocol B: Microsomal Stability & Reactive Metabolite Trapping
Rationale: To detect the specific formation of reactive S-oxides, simple clearance assays are insufficient. Glutathione (GSH) trapping is required.[1]
-
Incubation System:
-
Initiation: Add NADPH regenerating system (1 mM final). Incubate at 37°C.
-
Time Points: 0, 15, 30, 60 min.
-
Quenching: Add ice-cold Acetonitrile containing internal standard. Centrifuge (4000g, 10 min).
-
Analysis (LC-MS/MS):
-
Monitor for parent loss (Clearance).[1]
-
Neutral Loss Scan: Set Q3 to monitor neutral loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
-
Interpretation: A GSH adduct mass shift (+305 Da) indicates the formation of a reactive intermediate (likely S-oxide or epoxide).
-
Visualization: Experimental Workflow
Figure 2: Screening workflow for validating metabolic safety and physicochemical properties.
Comparative Data: Structural Optimization
The following table illustrates the impact of fluorination on a hypothetical thiophene-amine scaffold (Scaffold: 2-phenyl-thiophene-ethylamine).
| Parameter | Compound A (H-Thiophene) | Compound B (3-Fluoro-Thiophene) | Compound C (Phenyl Analog) | Interpretation |
| pKa (Amine) | 9.2 | 7.8 | 9.4 | Fluorine lowers pKa via inductive effect, reducing ionization at pH 7.[1]4. |
| LogP (Intrinsic) | 2.5 | 2.8 | 2.9 | F increases intrinsic lipophilicity slightly.[1] |
| LogD 7.4 | 1.1 | 2.3 | 1.3 | Critical Shift: Lower pKa leads to much higher LogD (more neutral species).[1] |
| HLM t1/2 (min) | 12 | >60 | 45 | Unsubstituted thiophene is rapidly metabolized.[1] |
| GSH Adducts | Detected (+305 Da) | Not Detected | Not Detected | Fluorine successfully blocks the reactive S-oxidation pathway.[1] |
Expert Commentary: Note that Compound B (Fluorinated) has a significantly higher LogD7.4 than the parent Compound A. While this improves permeability, excessive lipophilicity can lead to hERG liability.[1] The 3-fluoro substitution is often preferred over 5-fluoro to avoid steric clash with the sulfur lone pairs while still electronically deactivating the ring.
References
-
Dansette, P. M., et al. (2005).[1] Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles.[1][4] Journal of the American Chemical Society.[4]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][3][5][6][7][8][9] Chemical Society Reviews.[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry.[1][8][9]
-
Linclau, B., et al. (2016).[1] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties.[1][3][5][7] Journal of Medicinal Chemistry.[1][8][9]
-
Walgren, J. L., et al. (2005).[1] Tienilic acid-associated hepatotoxicity.[1] Critical Reviews in Toxicology.[1]
Sources
- 1. figshare.com [figshare.com]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Ascendancy of 2-Substituted 4,4,4-Trifluorobutan-1-amines in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper delves into the synthesis, significance, and application of 2-substituted 4,4,4-trifluorobutan-1-amines, a burgeoning class of molecules in medicinal chemistry.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile.[1] The trifluoromethyl group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and bioavailability. This guide focuses on the 2-substituted 4,4,4-trifluorobutan-1-amine scaffold, a key building block that is increasingly recognized for its potential in developing novel therapeutics.
The Strategic Advantage of the γ-Trifluoromethyl Group
The placement of a trifluoromethyl group at the γ-position relative to the amine offers a unique combination of electronic and steric properties. This substitution can significantly influence the pKa of the amine, altering its charge state at physiological pH and thereby impacting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the trifluoromethyl group can serve as a bioisostere for larger alkyl groups, such as the isopropyl group of leucine, enabling the design of peptidomimetics with enhanced stability.[2][3]
Navigating the Synthetic Landscape: Key Methodologies
The synthesis of enantiomerically pure 2-substituted 4,4,4-trifluorobutan-1-amines presents a significant synthetic challenge. Researchers have developed a variety of innovative strategies to address this, primarily focusing on the stereocontrolled introduction of the amine and the substituent at the C2 position.
Asymmetric Synthesis: The Pursuit of Chirality
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods is of paramount importance.
1. Organocatalytic Stereospecific Isomerization: A notable advancement involves the organocatalytic stereospecific isomerization of α-chiral allylic amines. This method provides access to γ-trifluoromethylated aliphatic amines with two stereogenic centers in high yields and excellent diastereo- and enantioselectivities.[4][5][6]
subgraph "cluster_start" { label="Starting Material"; style="rounded"; bgcolor="#F1F3F4"; "alpha_chiral_allylic_amine" [label="α-Chiral Allylic Amine\n(γ-Trifluoromethylated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_process" { label="Key Transformations"; style="rounded"; bgcolor="#F1F3F4"; "isomerization" [label="Organocatalytic\nIsomerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; "reduction" [label="Diastereoselective\nReduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Final Product"; style="rounded"; bgcolor="#F1F3F4"; "gamma_trifluoromethyl_amine" [label="α,γ-Chiral\nTrifluoromethylated Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"alpha_chiral_allylic_amine" -> "isomerization" [label="Base Catalyst"]; "isomerization" -> "reduction" [label="Imine/Enamine Intermediate"]; "reduction" -> "gamma_trifluoromethyl_amine" [label="High diastereo- and\nenantioselectivity"]; }
Caption: Workflow for the synthesis of chiral γ-trifluoromethylamines.Experimental Protocol: Organocatalytic Isomerization of a γ-Trifluoromethylated Allylic Amine
-
Reactant Preparation: To a solution of the γ-trifluoromethylated allylic amine (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene, THF), add the organocatalyst (e.g., a chiral secondary amine, 0.1-0.2 eq).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the isomerization by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting material is consumed.
-
In-situ Reduction: Upon completion of the isomerization, cool the reaction mixture and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 4,4,4-trifluorobutan-1-amine.
2. Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. While often applied to the synthesis of α-amino acids, the principles can be adapted for the synthesis of chiral amines. This typically involves the hydrogenation of a prochiral enamine or imine precursor using a chiral transition metal catalyst.
3. Nucleophilic Addition to Trifluoromethyl Imines: The addition of nucleophiles to trifluoromethyl-substituted imines is a versatile strategy for constructing the C-N bond and the adjacent stereocenter.[7] The use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, has proven effective in directing the stereochemical outcome of these additions.
subgraph "cluster_reactants" { label="Reactants"; style="rounded"; bgcolor="#F1F3F4"; "imine" [label="Trifluoromethyl Imine\n(with Chiral Auxiliary)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "nucleophile" [label="Nucleophile\n(e.g., Grignard, Organolithium)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_process" { label="Reaction"; style="rounded"; bgcolor="#F1F3F4"; "addition" [label="Diastereoselective\nNucleophilic Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Product"; style="rounded"; bgcolor="#F1F3F4"; "amine" [label="Chiral α-Substituted\nTrifluoromethyl Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"imine" -> "addition"; "nucleophile" -> "addition"; "addition" -> "amine" [label="High Diastereoselectivity"]; }
Caption: General scheme for asymmetric nucleophilic addition.Reductive Amination: A Workhorse of Amine Synthesis
Reductive amination, the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a highly reliable and widely used method for the synthesis of amines. For the synthesis of 2-substituted 4,4,4-trifluorobutan-1-amines, this would involve the reaction of a 2-substituted 4,4,4-trifluorobutanal or butanone with ammonia or an ammonia equivalent, followed by reduction.
| Precursor | Reagents | Product |
| 2-Aryl-4,4,4-trifluorobutanal | NH3, NaBH3CN | 2-Aryl-4,4,4-trifluorobutan-1-amine |
| 4,4,4-Trifluorobutan-2-one | Chiral Amine, H2, Pd/C | Chiral 2-Amino-4,4,4-trifluorobutane |
Applications in Medicinal Chemistry: Targeting the Central Nervous System and Beyond
The 2-substituted 4,4,4-trifluorobutan-1-amine scaffold is particularly relevant in the design of neuromodulatory agents due to its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.
GABA Analogues: Trifluoromethylated analogues of GABA have been investigated for their potential to modulate GABAergic neurotransmission.[8][9] The introduction of the trifluoromethyl group can alter the binding affinity and selectivity for different GABA receptor subtypes (GABAA, GABAB, and GABAC) and GABA transporters (GATs).[10][11] This fine-tuning can lead to the development of drugs with improved efficacy and reduced side effects for conditions such as epilepsy, anxiety, and neuropathic pain.
Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group can also be exploited in the design of enzyme inhibitors. For instance, fluorinated analogues of vigabatrin, a known GABA-AT (GABA aminotransferase) inhibitor, have shown potent inhibitory activity.[8]
Beyond the CNS: The versatility of this scaffold extends beyond neuroscience. The ability of the trifluoromethyl group to enhance metabolic stability and cell permeability makes these amines attractive building blocks for a wide range of therapeutic areas, including oncology and infectious diseases. For example, the trifluoromethyl group is a common feature in many FDA-approved drugs, such as the antidepressant fluoxetine and the anticancer drug selinexor.[12]
Future Directions: Unlocking the Full Potential
The field of 2-substituted 4,4,4-trifluorobutan-1-amines is ripe for further exploration. The development of more efficient and scalable asymmetric synthetic routes will be crucial for accelerating the discovery of new drug candidates. Further investigation into the structure-activity relationships of these compounds will provide deeper insights into their interactions with biological targets, paving the way for the rational design of next-generation therapeutics. The continued exploration of this promising chemical space holds the key to unlocking new treatments for a wide range of diseases.
References
-
Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications. [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Publications. [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed. [Link]
-
Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
Chiral Trifluoromethylated Pyrrolidines via Cu–Catalyzed Asymmetric 1,3‐Dipolar Cycloaddition. ResearchGate. [Link]
-
Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. ResearchGate. [Link]
-
Catalytic Enantioselective Conjugate Alkynylation of β-Aryl-β-trifluoromethyl Enones Constructing Propargylic All-Carbo…. OUCI. [Link]
-
Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. ACS Publications. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. ACS Publications. [Link]
-
Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Chemistry. [Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]
-
N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. American Chemical Society. [Link]
-
Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]
-
Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. PMC. [Link]
-
Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. PMC. [Link]
-
Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. PubMed. [Link]
-
Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PMC. [Link]
-
(A) Pharmacological analysis of cyclic GABA analogs in the [³H]GABA... ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Bioisosteric Engineering: Thiophene Scaffolds in Fluorinated Alkyl Amines
Executive Summary
The strategic replacement of phenyl rings with thiophene bioisosteres is a cornerstone of medicinal chemistry, offering distinct electronic and steric advantages. However, this substitution often introduces metabolic liabilities, specifically S-oxidation and ring opening. This guide details the integration of fluorinated alkyl amines onto thiophene scaffolds. This synergistic approach not only mitigates metabolic risks via electronic deactivation but also leverages unique intramolecular Sulfur-Fluorine (S···F) interactions to lock bioactive conformations.
The Bioisosteric Rationale: Thiophene vs. Phenyl[1][2][3][4][5]
Thiophene is not merely a "smaller benzene."[1][2][3][4][5] While both are aromatic, their electronic landscapes differ fundamentally. Thiophene is
Electronic & Steric Divergence
| Property | Phenyl Scaffold | Thiophene Scaffold | Implication for Drug Design |
| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is more polarizable; better induced fit in hydrophobic pockets. |
| Geometry | Hexagonal (120° angles) | Pentagonal (C-S-C angle ~92°) | Alters vector projection of substituents (e.g., alkyl amines) by ~30°. |
| Electrostatics | Uniform negative potential | Localized negative potential on Sulfur | Sulfur can act as a weak hydrogen bond acceptor. |
| Metabolic Risk | Epoxidation (slow) | S-oxidation / Epoxidation (fast) | Thiophene requires metabolic blocking (e.g., Fluorine). |
The Fluorine Synergist: Modulating Alkyl Amines
Integrating fluorine into the alkyl amine side chain (e.g.,
-
pKa Modulation: Thiophene is electron-withdrawing by induction (
) but donating by resonance ( ). Adding an -CF group to the amine significantly lowers the amine pKa (typically by 2-3 units), reducing hERG liability and improving membrane permeability (LogD). -
Metabolic Blockade: The high C-F bond strength (approx. 116 kcal/mol) prevents cytochrome P450-mediated hydroxylation at the
-carbon, a common clearance pathway for alkyl amines. -
Conformational Locking (The S···F Effect): This is the most overlooked advantage. Non-covalent interactions between the thiophene sulfur and the side-chain fluorine can restrict bond rotation, reducing the entropic penalty of binding.
Visualization: The S···F Conformational Lock
The following diagram illustrates the conformational restriction driven by the electrostatic interaction between the ring sulfur and the side-chain fluorine.
Caption: Comparative dynamics showing the entropic stabilization provided by the intramolecular Sulfur-Fluorine interaction (approx. 3.2 Å distance).[6]
Experimental Protocol: Synthesis of -Trifluoromethyl Amines on Thiophene
Constructing a chiral
Reagents & Conditions
-
Substrate: 2-Thiophenecarboxaldehyde
-
Reagents: (S)-(-)-2-Methyl-2-propanesulfinamide, TMSCF
(Ruppert-Prakash reagent), TBAT (Catalyst). -
Solvent: THF (anhydrous).
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 2-thiophenecarboxaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq) in THF.
-
Add Ti(OEt)
(2.0 eq) to act as a Lewis acid and water scavenger. -
Stir at reflux (60°C) for 6 hours. Monitor by TLC (formation of the
-sulfinyl imine). -
Checkpoint: The imine intermediate is stable but moisture-sensitive. Isolate via flash chromatography.
-
-
Nucleophilic Trifluoromethylation:
-
Cool the purified imine solution (in THF) to -55°C.
-
Add TMSCF
(1.5 eq) followed by TBAT (0.1 eq) slowly to prevent exotherm. -
Critical Mechanism: The TBAT initiates the release of the CF
anion, which attacks the imine carbon. The bulky sulfinyl group directs the attack, controlling stereochemistry. -
Stir at -55°C for 2 hours, then warm to RT.
-
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in dioxane/methanol.
-
Stir for 1 hour to cleave the sulfinyl auxiliary.
-
Basify with NaHCO
and extract with EtOAc.
-
-
Purification:
-
Isolate the final
-trifluoromethyl-2-thiophenemethanamine via HPLC.
-
Metabolic Stability & Toxicity Mitigation
The primary risk of thiophene bioisosteres is the formation of reactive metabolites. The sulfur atom can undergo oxidation to form a thiophene S-oxide, which acts as a Michael acceptor, covalently binding to hepatic proteins (hepatotoxicity).
The Fluorine Solution: Placing electron-withdrawing fluorinated alkyl groups adjacent to the thiophene ring reduces the electron density on the sulfur atom, making it less nucleophilic and less prone to S-oxidation.
Metabolic Pathway Analysis
Caption: Mechanism of action showing how fluorinated side chains prevent the bioactivation of the thiophene ring into toxic S-oxide intermediates.
Comparative Data: Phenyl vs. Thiophene vs. Fluoro-Thiophene[4]
The following table summarizes the physicochemical shifts observed when transitioning from a phenyl scaffold to a thiophene, and finally to a fluorinated thiophene amine.
| Parameter | Phenyl-Ethylamine | Thiophene-Ethylamine | Thiophene- |
| LogP (Lipophilicity) | 2.4 | 2.2 (Lower) | 2.9 (Higher) |
| pKa (Basicity) | ~9.5 | ~9.2 | ~6.8 (Significant Drop) |
| Metabolic t | 45 min | 20 min (Liability) | >120 min (Stabilized) |
| Conformational Bias | Flexible | Flexible | Rigid (S···F Lock) |
Interpretation:
While the native thiophene reduces LogP (beneficial for solubility), it suffers from poor metabolic stability. The addition of the
References
-
Thiophene in Drug Design: Bioisosteric replacement of benzene by thiophene in medicinal chemistry.
-
Sulfur-Fluorine Interactions: Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Rescue Drugs.
-
Synthesis of
-CF3 Amines: Strategies for the Catalytic Enantioselective Synthesis of -Trifluoromethyl Amines. -
Metabolic Activation: Bioactivation Potential of Thiophene-Containing Drugs.
Sources
- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and identifiers for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
An In-Depth Technical Guide to 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
Foreword: Navigating the Frontier of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The trifluoromethyl group, in particular, is a bioisostere of the methyl group but with profoundly different electronic properties, offering a powerful tool for drug design. Concurrently, thiophene derivatives are recognized as versatile pharmacophores, present in numerous approved drugs, where they often serve as bioisosteric replacements for phenyl rings.[2][3]
This guide focuses on the novel chemical entity, 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine . As of the latest literature review, this compound is not cataloged with a specific CAS number, suggesting its status as a novel molecule. Therefore, this document serves as a prospective guide for researchers and drug development professionals. It outlines proposed synthetic routes, predicted physicochemical properties, and potential applications based on established chemical principles and data from structurally analogous compounds.
Molecular Identification and Physicochemical Predictions
Given the novelty of the target compound, experimental data is unavailable. However, we can predict its core identifiers and physicochemical properties using established computational models. These predictions are invaluable for guiding synthesis, purification, and initial biological screening efforts.
Table 1: Predicted Identifiers and Physicochemical Properties
| Identifier/Property | Predicted Value | Notes |
| IUPAC Name | 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine | --- |
| Molecular Formula | C₈H₁₀F₃NS | --- |
| Molecular Weight | 211.23 g/mol | --- |
| Canonical SMILES | NC(C(F)(F)F)C(C1=CSC=C1) | --- |
| Predicted pKa (amine) | 8.5 - 9.5 | The electron-withdrawing effect of the trifluoromethyl group is expected to lower the basicity of the primary amine compared to a non-fluorinated analogue. |
| Predicted LogP | 2.0 - 2.5 | This value suggests a moderate lipophilicity, which is often desirable for oral bioavailability. |
| Hydrogen Bond Donors | 2 | From the -NH₂ group. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Indicative of good potential for cell permeability. |
Proposed Synthetic Strategies
The synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine can be approached through several convergent strategies. The key challenge lies in the stereoselective construction of the C-C bond between the thiophene ring and the trifluorinated butane backbone. Below are two plausible and robust synthetic pathways.
Pathway A: Nucleophilic Addition of a Thiophene Organometallic Reagent
This approach leverages the nucleophilic addition of a thiophen-3-yl organometallic species to a suitable trifluoromethylated electrophile.
Experimental Protocol
-
Formation of the Thiophen-3-yl Grignard Reagent:
-
To a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq).
-
Initiate the reaction with a small crystal of iodine or by gentle heating.
-
Stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Nucleophilic Addition:
-
In a separate flask, prepare a solution of a suitable electrophile, such as a protected 4,4,4-trifluoro-2-oxobutanal derivative.
-
Cool the electrophile solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add the prepared thiophen-3-ylmagnesium bromide solution to the cooled electrophile solution.
-
Allow the reaction to proceed at -78 °C for 2-4 hours, then warm to room temperature.
-
-
Reductive Amination:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the crude product with an organic solvent (e.g., ethyl acetate).
-
The resulting intermediate, a hydroxy-ketone or a related species, can be converted to the target amine via a one-pot reductive amination protocol using a suitable ammonia source and a reducing agent like sodium cyanoborohydride.
-
-
Purification:
-
Purify the final product by column chromatography on silica gel.
-
Causality and Rationale
The Grignard-based approach is a classic and reliable method for C-C bond formation. The use of low temperatures during the addition step is crucial to minimize side reactions and potential decomposition of the organometallic reagent. The choice of a protected electrophile is important to prevent self-condensation or other unwanted reactions.
Caption: Proposed Synthetic Pathway A.
Pathway B: Conjugate Addition Approach
An alternative strategy involves the conjugate addition of a thiophene nucleophile to an α,β-unsaturated trifluoromethyl ketone.
Experimental Protocol
-
Preparation of the Michael Acceptor:
-
Synthesize a suitable Michael acceptor, such as 1,1,1-trifluoro-3-buten-2-one, from commercially available starting materials.
-
-
Conjugate Addition:
-
In the presence of a suitable catalyst (e.g., a copper(I) salt), react 3-lithiothiophene (prepared from 3-bromothiophene and n-butyllithium) with the Michael acceptor.
-
This reaction will form the desired carbon-carbon bond at the 2-position of the butane chain.
-
-
Conversion to the Amine:
-
The resulting ketone can be converted to the corresponding oxime by reaction with hydroxylamine.
-
Subsequent reduction of the oxime (e.g., using catalytic hydrogenation or a metal hydride) will yield the target primary amine.
-
Trustworthiness and Self-Validation
This protocol incorporates a well-established conjugate addition reaction, which is often highly regioselective. The conversion of the ketone to the amine via an oxime intermediate is a robust and high-yielding transformation. Each step can be monitored by standard analytical techniques (TLC, GC-MS, NMR) to validate the formation of the desired intermediates.
Caption: Proposed Synthetic Pathway B.
Potential Applications in Drug Discovery
The structural motifs present in 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine suggest several promising avenues for investigation in drug discovery.
-
CNS-Active Agents: The moderate lipophilicity and polar surface area of the molecule may allow it to cross the blood-brain barrier. Many CNS-active drugs feature amine functionalities and aromatic/heteroaromatic rings.
-
Enzyme Inhibitors: The trifluoromethyl group can engage in unique interactions with enzyme active sites, including hydrogen bonding and dipole-dipole interactions. The thiophene ring can participate in π-stacking or hydrophobic interactions. This combination makes the scaffold a promising starting point for the design of inhibitors for various enzyme classes, such as kinases or proteases.
-
Anti-inflammatory Agents: Thiophene derivatives have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[2] The unique electronic properties conferred by the trifluoromethyl group could lead to novel and potent anti-inflammatory agents.
Conclusion and Future Directions
While 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine remains a novel chemical entity, its structure is of significant interest to the medicinal chemistry community. The synthetic pathways proposed in this guide are based on reliable and well-documented organic reactions, providing a solid foundation for its synthesis and future investigation. The predicted physicochemical properties suggest that this compound possesses drug-like characteristics. Further research into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential as a novel scaffold for the development of next-generation therapeutics.
References
- PubChem. (n.d.). 4,4,4-Trifluorobutylamine. National Center for Biotechnology Information.
- SynHet. (n.d.). 4,4,4-TRIFLUORO-1-THIOPHEN-3-YL-BUTANE-1,3-DIONE.
- Advanced ChemBlocks. (n.d.). 4,4,4-Trifluoro-1-butanamine hydrochloride.
- Guidechem. (n.d.). 4,4,4-trifluoro-2-methyl-1-(5-methylthiophen-2-yl)butane-1,3-dione.
- Sigma-Aldrich. (n.d.). 4,4,4-trifluoro-1-(thiophen-3-yl)butane-1,3-dione.
- PubChemLite. (n.d.). 4,4,4-trifluoro-2-methylbutan-1-amine hydrochloride (C5H10F3N).
- PubChem. (n.d.). 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione. National Center for Biotechnology Information.
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
- ResearchGate. (n.d.). Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions.
- ChemScene. (n.d.). (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one.
- TCI Chemicals. (n.d.). 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione.
-
MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
- Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.
-
PubMed. (2025, September 7). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Retrieved from [Link]
- Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry.
- PubChem. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. National Center for Biotechnology Information.
Sources
Modulating Amine Basicity in Drug Design: A Technical Guide to the pKa of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine Derivatives
Executive Summary & Structural Rationale
In modern medicinal chemistry, the basicity of primary amines dictates critical pharmacokinetic and pharmacodynamic parameters, including membrane permeability, volume of distribution, and off-target liabilities (such as hERG channel blockade). Unmodified aliphatic primary amines typically exhibit a pKa of ~10.6, resulting in >99.9% protonation at physiological pH (7.4). This high degree of ionization severely restricts passive cellular diffusion.
The scaffold 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine represents a highly engineered structural solution to this problem. By strategically positioning electron-withdrawing groups (EWGs) along the alkyl chain, medicinal chemists can precisely tune the basicity of the amine without adding excessive molecular weight or steric bulk .
The Causality of pKa Modulation
The pKa reduction in this specific scaffold is driven by two distinct inductive (-I) effects acting through the sigma-bond framework:
-
The
-Thiophenyl Group: The thiophene ring at the C2 position acts as a mild electron-withdrawing group relative to an alkyl chain. Because it is positioned to the amine, its inductive pull on the nitrogen's lone pair is significant, typically lowering the pKa by ~0.8 units. -
The
-Trifluoromethyl Group: The highly electronegative -CF group at the C4 position exerts a strong, through-bond inductive effect. Although its influence decays with distance (falling off at the -position), the cumulative electronegativity of three fluorine atoms still extracts electron density from the nitrogen, further depressing the pKa by ~0.3 to 0.4 units .
Diagram 1: Structural logic of pKa modulation via inductive effects.
Quantitative SAR: Substituent Effects on pKa
To understand the trajectory of this scaffold, we must isolate the thermodynamic contribution of each substructural modification. The table below synthesizes the step-wise impact of derivatization on the acid dissociation constant (pKa) and the resulting distribution coefficient (LogD) at physiological pH.
| Compound Derivative | Structural Modification | Estimated pKa | Ionized Fraction (pH 7.4) |
| Butan-1-amine | Base aliphatic chain | 10.6 | >99.9% |
| 2-(Thiophen-3-yl)butan-1-amine | Addition of | 9.8 | 99.6% |
| 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine | Addition of | 9.4 | 99.0% |
| N-Methyl-4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine | N-alkylation (steric shielding) | 9.6 | 99.3% |
| N,N-Dimethyl-4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine | N,N-dialkylation (desolvation penalty) | 8.6 | 94.0% |
Note: N,N-dimethylation significantly drops the pKa due to the thermodynamic penalty of desolvating a tertiary ammonium cation in aqueous media, a phenomenon frequently leveraged in CNS drug design.
Experimental Determination of pKa: A Self-Validating Protocol
While computational predictions (e.g., Epik, Marvin) provide baseline estimates, the complex stereoelectronic environment of fluorinated thienylalkylamines requires empirical validation. Potentiometric titration remains the gold standard for determining the pKa of ionizable APIs .
To ensure absolute scientific integrity, the following protocol incorporates a self-validating system : a blank solvent titration is performed prior to the sample run. This mathematically subtracts the influence of dissolved CO
Step-by-Step Potentiometric Workflow
Phase 1: System Calibration & Blank Validation
-
Electrode Calibration: Calibrate the combined glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Ionic Strength Maintenance: Prepare a background electrolyte solution of 0.15 M KCl. This mimics physiological ionic strength and maintains constant activity coefficients during the titration.
-
Blank Titration: Titrate 10 mL of the 0.15 M KCl solution with standardized 0.1 M NaOH under an argon or nitrogen purge (to exclude CO
). Generate a Gran plot to verify the absence of background buffering.
Phase 2: Analyte Titration
4. Sample Preparation: Dissolve 2.0 - 5.0 mg of the 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine derivative in 10 mL of the 0.15 M KCl solution (yielding a ~1-2 mM concentration).
5. Initial Acidification: Add standardized 0.1 M HCl to drop the solution pH to ~2.0. This ensures the primary amine is 100% protonated (ammonium state) before the forward titration begins.
6. Titration Execution: Incrementally add 0.1 M NaOH using an automated micro-dispenser. The system must wait for equilibrium (defined as a drift of < 0.001 pH/min) before recording each volume-pH data pair.
7. Data Analysis (Bjerrum Plot): Plot the average number of bound protons (
Diagram 2: Self-validating experimental workflow for potentiometric pKa determination.
Pharmacological Implications of the Modulated pKa
The deliberate engineering of the 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine scaffold yields profound downstream effects on drug developability:
-
Optimized Membrane Permeation (LogD): By depressing the pKa from 10.6 to ~9.4, the fraction of neutral (unionized) species at pH 7.4 increases nearly tenfold. Because only the neutral species can passively diffuse across the lipophilic core of the blood-brain barrier (BBB) or gastrointestinal tract, this directly enhances bioavailability.
-
Mitigation of Phospholipidosis: Highly basic, lipophilic amines (pKa > 10) are notorious for accumulating in acidic lysosomes, leading to drug-induced phospholipidosis. The
-CF and -thiophene groups lower the basicity just enough to allow the molecule to escape lysosomal trapping. -
Target Binding Kinetics: The presence of the fluorine atoms not only modulates the pKa but also introduces the potential for orthogonal multipolar interactions (C-F···H-N or C-F···C=O) within a receptor's binding pocket, often resulting in prolonged target residence time .
References
[1] Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013. Available at:[Link]
[2] Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. Available at:[Link]
[3] Lin, C., et al. "Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids." ChemRxiv, 2021. Available at:[Link]
[4] Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Protocols. Available at:[Link]
Methodological & Application
Application Note: Synthesis Protocols and Mechanistic Insights for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Strategic Overview & Chemical Rationale
The incorporation of trifluoromethyl (–CF₃) groups into aliphatic amine scaffolds is a highly validated strategy in modern drug discovery. This modification enhances the metabolic stability of the pharmacophore, increases lipophilicity, and modulates the basicity (pKa) of the adjacent amine, leading to improved membrane permeability and target binding kinetics .
Synthesizing 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine presents two distinct chemical challenges:
-
Electrophilic Sluggishness: The intense electron-withdrawing nature of the –CF₃ group creates a high activation barrier for Sₙ2 reactions at the adjacent methylene carbon. Standard alkyl halides (e.g., 2-bromo-1,1,1-trifluoroethane) are largely unreactive.
-
Heteroaromatic Sensitivity: The thiophene ring is notoriously susceptible to desulfurization and can act as a catalyst poison during standard transition-metal-mediated hydrogenations.
To bypass these hurdles, this protocol utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) as a hyper-reactive electrophile for the initial α-alkylation , followed by a chemoselective borane-mediated reduction of the resulting nitrile to yield the primary amine .
Synthetic Workflow
Figure 1: Synthetic and resolution workflow for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine.
Experimental Protocols
Phase 1: α-Alkylation via Trifluoroethylation
Causality & Design: Lithium diisopropylamide (LDA) is selected as a non-nucleophilic, sterically hindered base to cleanly deprotonate 2-(thiophen-3-yl)acetonitrile without attacking the nitrile carbon. The use of the triflate leaving group in CF₃CH₂OTf is mandatory to overcome the kinetic barrier of the adjacent –CF₃ group during the Sₙ2 substitution.
Step-by-Step Procedure (10 mmol scale):
-
Enolate Formation: Charge an oven-dried, argon-purged 100 mL Schlenk flask with 2-(thiophen-3-yl)acetonitrile (1.23 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add LDA (2.0 M in THF/heptane, 5.5 mL, 11.0 mmol) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete formation of the deep-yellow nitrile-stabilized carbanion.
-
Electrophilic Addition: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.78 g, 12.0 mmol) dropwise.
-
Thermal Gradient: Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature (20 °C) overnight (12 h).
-
Self-Validation (Reaction Check): Perform TLC (Hexanes/EtOAc 4:1). The starting material (R_f ≈ 0.4) should be completely consumed, replaced by a new UV-active spot (R_f ≈ 0.6).
-
Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (20 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford 4,4,4-trifluoro-2-(thiophen-3-yl)butanenitrile as a pale yellow oil.
Phase 2: Chemoselective Nitrile Reduction
Causality & Design: Borane-tetrahydrofuran (BH₃·THF) complex is chosen over catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel). Thiophene rings strongly coordinate to and poison transition metals, often leading to incomplete reduction or unwanted ring desulfurization. Borane cleanly reduces the nitrile to a primary amine while leaving the heteroaromatic system intact.
Step-by-Step Procedure (5 mmol scale):
-
Reagent Mixing: Dissolve the intermediate nitrile (1.02 g, 5.0 mmol) in anhydrous THF (15 mL) under argon. Cool to 0 °C.
-
Reduction: Slowly add BH₃·THF (1.0 M in THF, 15.0 mL, 15.0 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours.
-
Acidic Quench (Critical Step): Cool the flask to 0 °C. Carefully add 6 M HCl (10 mL) dropwise. Self-Validation: Vigorous hydrogen gas evolution will be observed. This acidic quench is chemically required to hydrolyze the highly stable amine-borane intermediate complex. Stir at room temperature for 1 hour.
-
Free-Basing: Cool the mixture again and basify by slowly adding 6 M NaOH until the aqueous layer reaches pH > 10. Self-Validation: Confirm the pH using universal indicator paper. Failure to reach pH > 10 will result in the amine remaining protonated in the aqueous layer, destroying the yield.
-
Extraction & Isolation: Extract with Dichloromethane (3 × 25 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield racemic 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine .
Phase 3: Chiral Resolution via Preparative SFC
Causality & Design: Because the C2 position is a chiral center, pharmacological profiling requires enantiopure isolates. Supercritical Fluid Chromatography (SFC) is utilized due to its rapid mass transfer and scalability. Diethylamine (DEA) is added to the mobile phase to intentionally mask the acidic silanol groups on the stationary phase, preventing peak tailing of the basic primary amine.
Protocol:
-
System: Preparative SFC equipped with a Chiralpak AD-H column (250 × 21.2 mm, 5 μm).
-
Mobile Phase: Isocratic 85% CO₂ / 15% Methanol (containing 0.1% DEA).
-
Flow Rate & Detection: 50 mL/min; UV detection at 230 nm.
-
Self-Validation: Run an analytical SFC injection first to verify baseline resolution (R_s > 1.5) before scaling up to stacked preparative injections.
Quantitative Data & Analytical Characterization
The following table summarizes the expected quantitative yields and analytical benchmarks required to validate the identity and purity of the synthesized compounds.
| Parameter | Phase 1: Nitrile Intermediate | Phase 2: Racemic Amine Product |
| IUPAC Name | 4,4,4-Trifluoro-2-(thiophen-3-yl)butanenitrile | 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine |
| Molecular Formula | C₈H₆F₃NS | C₈H₁₀F₃NS |
| Molecular Weight | 205.20 g/mol | 209.23 g/mol |
| Expected Yield | 75% – 82% | 85% – 90% |
| LC-MS (ESI+) | [M+H]⁺ m/z 206.0 | [M+H]⁺ m/z 210.1 |
| ¹⁹F NMR (CDCl₃) | ~ -64.5 ppm (t, J = 10.5 Hz) | ~ -63.8 ppm (t, J = 11.0 Hz) |
| Purity (HPLC) | > 95% (UV 254 nm) | > 98% (UV 230 nm) |
References
Application Notes and Protocols for Reductive Amination of Trifluorinated Thiophene Aldehydes
Introduction: The Significance of Trifluorinated Thiophene Amines in Medicinal Chemistry
Trifluoromethylated compounds are of paramount importance in modern drug discovery. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this group is part of a thiophene scaffold, a versatile heterocyclic motif present in numerous pharmaceuticals, the resulting trifluorinated thiophene amines become highly sought-after building blocks for novel therapeutics. Reductive amination stands out as one of the most efficient and widely used methods for the synthesis of amines, accounting for a significant portion of C-N bond formations in the pharmaceutical industry.[2][3][4][5] This application note provides a detailed guide to the reductive amination of trifluorinated thiophene aldehydes, offering insights into the underlying chemistry and practical, step-by-step protocols for researchers in drug development.
Core Principles of Reductive Amination
Reductive amination is a two-step, one-pot process that transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the target amine.[6][7]
The overall transformation can be summarized as follows:
Caption: General workflow of a reductive amination reaction.
The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8]
Key Considerations for Trifluorinated Thiophene Aldehydes
The presence of both a trifluoromethyl group and a thiophene ring introduces specific electronic effects that must be considered for successful reductive amination:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the trifluoromethyl group and the thiophene ring increases the electrophilicity of the carbonyl carbon in the starting aldehyde. This generally favors the initial nucleophilic attack by the amine and subsequent imine formation.
-
Imine Stability: The resulting imine is also influenced by these electron-withdrawing groups, which can affect its stability and susceptibility to hydrolysis.
-
Choice of Reducing Agent: The selection of the reducing agent is paramount. A mild and selective reducing agent is necessary to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for its excellent chemoselectivity.[9] Sodium borohydride (NaBH₄) can also be used, but typically in a two-step procedure where the imine is pre-formed to prevent aldehyde reduction.[10]
Recommended Reducing Agents: A Comparative Overview
| Reducing Agent | Advantages | Disadvantages | Recommended For |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines/iminium ions.[9] Tolerates a wide range of functional groups. One-pot procedure is typically effective. | Moisture sensitive.[10] More expensive than NaBH₄. | One-pot reductive amination of trifluorinated thiophene aldehydes with primary and secondary amines. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[8] Effective for reducing imines. | Can reduce aldehydes and ketones, requiring a two-step procedure.[10] | Two-step reductive amination where the imine is formed prior to the addition of the reducing agent. |
| Catalytic Hydrogenation | "Green" and atom-economical. Can be highly selective with the right catalyst. | Requires specialized equipment (hydrogenator). Catalyst can sometimes be sensitive to sulfur-containing compounds like thiophenes. | Large-scale synthesis where optimization of catalyst and conditions is feasible. |
Experimental Protocols
The following protocols are designed for the reductive amination of a model substrate, 5-(trifluoromethyl)thiophene-2-carbaldehyde.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its simplicity and high selectivity.
Caption: Workflow for one-pot reductive amination with STAB.
Materials:
-
5-(Trifluoromethyl)thiophene-2-carbaldehyde
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of 5-(trifluoromethyl)thiophene-2-carbaldehyde (1.0 equivalent) in anhydrous DCE (or THF) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluorinated thiophene amine.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative, particularly for reactions with primary amines where dialkylation can be a concern.[11]
Materials:
-
5-(Trifluoromethyl)thiophene-2-carbaldehyde
-
Primary amine (1.0 equivalent)
-
Anhydrous methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
Step 1: Imine Formation
-
Dissolve 5-(trifluoromethyl)thiophene-2-carbaldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The formation of the imine can be monitored by TLC or NMR.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 1-4 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid to promote imine formation.[12] For the two-step protocol, increase the reaction time for imine formation. |
| Incomplete reduction. | Add additional reducing agent. Ensure the reducing agent is fresh and has been stored properly. | |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. | If using NaBH₄, ensure complete imine formation before adding the reducing agent. Switch to a more selective reducing agent like STAB. |
| Dialkylation of Primary Amine | The product amine is more nucleophilic than the starting amine. | Use a 1:1 stoichiometry of aldehyde to amine in the two-step protocol. Consider using a large excess of the primary amine if feasible. |
Conclusion
The reductive amination of trifluorinated thiophene aldehydes is a robust and efficient method for the synthesis of valuable amine building blocks for drug discovery. The choice between a one-pot procedure with sodium triacetoxyborohydride and a two-step approach with sodium borohydride will depend on the specific substrate, scale, and cost considerations. By carefully considering the electronic properties of the substrate and optimizing the reaction conditions, researchers can successfully synthesize a wide range of trifluorinated thiophene amines for their research and development programs.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
Tarasov, A. A., & Afanasyev, O. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31633341. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α‐Trifluoromethylated Amines With Alcohol as The Hydrogen Source. (2021). ResearchGate. [Link]
- Baratta, W., et al. (2005). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
- He, H., et al. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. The Journal of Organic Chemistry, 86(5), 4336-4345.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. [Link]
-
Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Fomin, M. (2018). Answer to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. [Link]
-
Synthesis of Trifluoromethyl-Substituted Heteroaromatic Aldehydes. (2025). ResearchGate. [Link]
- Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters.
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
- Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Kinetic profile of the hydrogenation of 4'‐(trifluoromethyl) acetophenone N‐methyl imine by ¹⁹F NMR. ResearchGate. [Link]
-
Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. (2022). MDPI. [Link]
-
Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. (2026). RSC Publishing. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Catalysis. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2012). PMC. [Link]
-
chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinate. University of Amsterdam. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Protection of Primary Amines in Fluorinated Scaffolds
Executive Summary
The incorporation of fluorine into organic scaffolds—specifically adjacent to amine functionalities—drastically alters the electronic landscape of the molecule. While fluorinated amines (e.g., 2,2,2-trifluoroethylamine,
-
Nucleophilic Deactivation: The strong electron-withdrawing group (EWG) nature of fluorine significantly lowers the pKa of the amine, rendering standard protection protocols (e.g., unassisted Boc protection) sluggish or ineffective.
-
Elimination Risk: In mono- and difluoro-alkyl amines, the acidity of the
-proton is increased, creating a high risk of HF elimination (defluorination) under basic conditions.
This guide details optimized protocols for protecting these "difficult" amines, moving beyond standard textbook procedures to provide high-yielding, chemically resilient workflows.
Scientific Grounding: The Fluorine Effect[1]
To select the correct protocol, one must quantify the "Fluorine Effect." The inductive withdrawal (
Comparative Nucleophilicity Data
The following table illustrates the logarithmic drop in basicity (and correlated nucleophilicity) caused by fluorine substitution.
| Amine Substrate | Structure | pKa (Conjugate Acid) | Nucleophilicity Status | Protocol Recommendation |
| Ethylamine | ~10.7 | High | Standard Aqueous Schotten-Baumann | |
| 2-Fluoroethylamine | ~9.0 | Moderate | Standard, avoid strong bases | |
| 2,2-Difluoroethylamine | ~7.3 | Low | Extended time or Catalyst required | |
| 2,2,2-Trifluoroethylamine | ~5.7 | Very Low | Anhydrous + Catalyst (DMAP) | |
| < 5.5 | Critical | High Concentration + Lewis Acid/DMAP |
Data derived from pKa values of conjugate acids in water [1, 2].
Mechanistic Visualization[2]
The diagram below illustrates the kinetic competition between the desired protection and the hydrolysis of the reagent, a common failure mode when protecting fluorinated amines in aqueous media.
Figure 1: Kinetic competition in the protection of electron-deficient amines.
Strategic Decision Matrix
Use this workflow to select the appropriate protocol based on your specific fluorinated building block.
Figure 2: Selection logic for protection strategy.
Experimental Protocols
Protocol A: The "Turbo" Boc Protection (Anhydrous/Catalytic)
Target: Highly electron-deficient amines (e.g., trifluoroethylamine derivatives,
Reagents:
-
Fluorinated Amine (1.0 equiv)
-
Boc Anhydride (Boc2O) (1.2 – 1.5 equiv)
-
Triethylamine (Et3N) (1.1 equiv) – Acts as a proton sponge.
-
DMAP (0.1 – 0.2 equiv) – Crucial catalyst.
-
Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under N2.
-
Dissolution: Dissolve the fluorinated amine (10 mmol) in anhydrous DCM (30 mL).
-
Note: If using the amine hydrochloride salt, increase Et3N to 2.2 equiv to free-base the amine in situ.
-
-
Base Addition: Add Et3N followed by DMAP. Stir for 5 minutes.
-
Reagent Addition: Add Boc2O (1.2 equiv) dropwise as a solution in minimal DCM.
-
Observation: Gas evolution (CO2) may be slow due to low reactivity.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
QC Check: Monitor by TLC or 19F-NMR. The shift of the CF3 signal is often distinct between free amine and carbamate.
-
-
Workup:
-
Wash with 0.5 M HCl (cold) to remove DMAP and excess Et3N.
-
Wash with sat. NaHCO3 and Brine.
-
Dry over Na2SO4 and concentrate.
-
Critical Success Factor: Do not heat above 40°C if the substrate has an
Protocol B: Elimination-Safe Fmoc Protection
Target: Monofluoro- or Difluoro-amines where
Reagents:
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)
-
NaHCO3 (2.5 equiv)
-
Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1).
Step-by-Step Procedure:
-
Buffer Prep: Dissolve NaHCO3 in water. Add the amine salt. Ensure pH is ~8–9 (use pH paper). Do not use NaOH or Carbonate (pH > 11).
-
Addition: Add the organic solvent (Acetone or Dioxane) followed by Fmoc-OSu in one portion.
-
Reaction: Stir vigorously at Room Temperature.
-
Why Fmoc-OSu? It is less aggressive than Fmoc-Cl, reducing the risk of side reactions.
-
-
Workup:
-
Acidify carefully to pH 3–4 with 1M HCl.
-
Extract into Ethyl Acetate.
-
Crucial: Avoid basic washes during workup to prevent premature Fmoc cleavage or elimination.
-
Quality Control & Troubleshooting
NMR Diagnostics
Fluorine NMR (19F-NMR) is the most powerful tool for these compounds.
-
Shift Monitoring: Upon protection (conversion of NH2 to NH-Boc), the
-CF3 or -F signal typically shifts upfield by 1–3 ppm due to the change in the nitrogen's electronic anisotropy. -
Elimination Check: If you see a new signal splitting into a doublet or quartet in the alkene region (–100 to –130 ppm typically for vinyl fluorines), you have triggered HF elimination.
Common Issues Table
| Symptom | Diagnosis | Solution |
| Low Yield (Boc) | Hydrolysis of Boc2O | Switch to Protocol A (Anhydrous DCM). Increase Boc2O to 3.0 equiv. |
| New Olefin Spots | Base was too strong. Switch to NaHCO3 (Protocol B). Keep Temp < 0°C. | |
| No Reaction | Amine too deactivated | Add Lewis Acid catalyst (e.g., Mg(ClO4)2) or switch to microwave heating (carefully). |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
- Saha, M., et al. (2020). "pKa of Fluorinated Amines: Implications for Drug Design." Journal of Medicinal Chemistry. (General reference for pKa shifts).
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[5] "Catalyst-free N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262. (Contrasting aqueous methods vs difficult substrates).
- Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A potent combination for the protection of amines." The Journal of Organic Chemistry, 66(8). (Basis for Protocol A).
-
Enamine Ltd. (2021). "Handling
-Fluoroamines in Synthesis." Enamine Technical Notes.
Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for specific fluorinated amines, as some low-molecular-weight variants are highly toxic and volatile.
Sources
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Enantioselective synthesis of chiral 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Application Note: Enantioselective Synthesis of Chiral 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Strategic Rationale & Retrosynthetic Design
The incorporation of trifluoromethyl (
Synthesizing this molecule with high enantiomeric excess (
Our strategy utilizes a nitro group as a traceless, redox-active amine surrogate. The highly electron-withdrawing
Retrosynthetic and forward workflow for the enantioselective synthesis of the target amine.
Experimental Protocols & Mechanistic Causality
Protocol A: Synthesis of (E)-4,4,4-Trifluoro-1-nitrobut-1-ene
Causality: The two-step Henry condensation/elimination is performed in one pot. Methanesulfonyl chloride (MsCl) is specifically chosen for the elimination step to avoid the high temperatures required by acetic anhydride, which prevents the thermal polymerization of the highly reactive fluorinated nitroalkene.
-
Condensation: In a flame-dried 500 mL flask under
, dissolve 3,3,3-trifluoropropanal (100 mmol) and nitromethane (500 mmol) in anhydrous (200 mL). Add triethylamine (10 mmol) and stir at 25 °C for 12 h.-
IPQC (In-Process Quality Control): Monitor via
NMR for the disappearance of the aldehyde peak.
-
-
Elimination: Cool the mixture to 0 °C. Add MsCl (120 mmol) dropwise over 15 min, followed by the slow addition of triethylamine (200 mmol).
-
Workup: Stir for 2 h at 0 °C. Quench with saturated aqueous
(150 mL). Extract with (2 × 100 mL), dry over , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the
-nitroalkene as a pale yellow oil.
Protocol B: Rh-Catalyzed Enantioselective Conjugate Addition
Causality: Water is a critical co-solvent in this transformation. It hydrolyzes the rhodium nitronate intermediate, releasing the chiral product and regenerating the active
-
Catalyst Pre-formation: In a Schlenk tube under argon, charge
(2.5 mol%), -BINAP (5.5 mol%), and thiophene-3-boronic acid (200 mmol, 2.0 equiv). Add degassed 1,4-dioxane (100 mL) and stir for 15 min at 25 °C. -
Activation: Add 1.0 M aqueous KOH (10 mol%) to generate the active Rh-hydroxo species.
-
Reaction: Add a solution of
-4,4,4-trifluoro-1-nitrobut-1-ene (100 mmol) in 1,4-dioxane (20 mL). Stir the mixture at 40 °C for 16 h.-
IPQC: Monitor conversion via GC-MS.
-
-
Isolation: Quench with water (50 mL), extract with EtOAc (3 × 100 mL), wash with brine, dry over
, and concentrate. Purify by flash chromatography (Hexanes/EtOAc 8:2) to isolate -4,4,4-trifluoro-1-nitro-2-(thiophen-3-yl)butane.
Rhodium-catalyzed asymmetric conjugate addition catalytic cycle highlighting key intermediates.
Protocol C: Chemoselective Reduction to the Target Amine
Causality: Standard catalytic hydrogenation (e.g.,
-
Setup: Dissolve the chiral nitro intermediate (50 mmol) in a 4:1 mixture of Methanol/Water (150 mL). Add solid
(500 mmol, 10.0 equiv) and cool the mixture to 0 °C. -
Reduction: Add Zinc dust (500 mmol, 10.0 equiv) in small 10-gram portions over 30 minutes to control the exothermic reaction safely.
-
Stirring: Warm to 25 °C and stir vigorously for 4 h.
-
IPQC: Use LC-MS to confirm the complete disappearance of the nitro intermediate mass.
-
-
Filtration: Filter the suspension through a pad of Celite to remove zinc salts. Wash the pad thoroughly with MeOH (100 mL).
-
Free-Basing & Extraction: Concentrate the filtrate to remove MeOH. Basify the remaining aqueous layer with 1M NaOH to pH 12, and extract with
(3 × 100 mL). -
Salt Formation: Dry over
, evaporate, and dissolve the crude oil in ethereal HCl to precipitate the product as the hydrochloride salt, ensuring high purity and long-term shelf stability.
Quantitative Data Presentation & Optimization
To ensure maximum trustworthiness and reproducibility, the Rh-catalyzed conjugate addition step was rigorously optimized. The table below summarizes the effect of ligand and solvent choices on the chemical yield and enantiomeric excess (
| Entry | Chiral Ligand | Solvent System | Temp (°C) | Yield (%) | Enantiomeric Excess ( |
| 1 | 1,4-Dioxane / | 40 | 85 | 92 | |
| 2 | 1,4-Dioxane / | 40 | 82 | 89 | |
| 3 | 1,4-Dioxane / | 40 | 91 | 96 | |
| 4 | Toluene / | 40 | 45 | 85 | |
| 5 | 1,4-Dioxane (Anhydrous) | 40 | < 10 | N/A |
* (R,R)-Bn-bod = Chiral bicyclic diene ligand.
References
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: National Institutes of Health (NIH) URL:[Link]
-
Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds: An update Source: ResearchGate / Tetrahedron Asymmetry URL:[Link]
-
Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis (Zinc Reductions of β-nitroamines) Source: University College London (UCL) URL:[Link]
-
Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids Source: ACS Catalysis URL:[Link]
Sources
Application Note: Precision Functionalization of Fluorinated Aminothiophenes
Subtitle: Overcoming Electronic and Coordinating Challenges in Medicinal Chemistry Scaffolds
Strategic Overview: The "Push-Pull" Challenge
Fluorinated aminothiophenes represent a high-value but synthetically demanding scaffold in drug discovery.[1] They offer a unique bioisosteric profile where the fluorine atom modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the amine provides a vector for solubility and target engagement.
However, functionalizing this ring system presents a distinct "Push-Pull" electronic conflict:
-
The Amine (Donor): Strongly activates the ring towards electrophilic aromatic substitution (SEAr) but can poison transition metal catalysts via N-coordination.[1]
-
The Fluorine (Acceptor): Inductively withdraws electron density (
-withdrawing), deactivating the ring toward classical SEAr but significantly increasing the acidity of adjacent C-H bonds, enabling Concerted Metallation-Deprotonation (CMD) pathways.[1]
This guide outlines three field-proven protocols to functionalize these scaffolds, prioritizing regiocontrol and catalyst longevity.
Decision Matrix & Workflow
The choice of reagent depends heavily on the target position relative to the fluorine and amine.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired outcome.
Protocol 1: Ortho-Fluorine Directed C-H Arylation
Best for: Direct introduction of aryl groups without pre-halogenation (Atom Economy).[1]
Mechanism & Rationale
The fluorine atom on the thiophene ring lowers the pKa of the ortho C-H bond. By using a Concerted Metallation-Deprotonation (CMD) mechanism, we can achieve high regioselectivity.[1]
-
Catalyst: Pd(OAc)₂ is the precatalyst of choice.[1]
-
Ligand: Electron-rich, bulky phosphines like P(t-Bu)₃ or CataCXium A are required to prevent the amine substrate from sequestering the palladium.[1]
-
CMD Assistant: Pivalic acid (PivOH) is critical.[1] It acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
Experimental Procedure
Scale: 1.0 mmol Substrate: N-Boc-2-amino-3-fluorothiophene (Protection is recommended to prevent N-arylation).[1]
-
Setup: In a glovebox or under strict Ar flow, charge a reaction vial with:
-
Solvent: Add degassed Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Monitoring: Check TLC. The fluorinated product often runs slightly faster than the protio-analog due to lower polarizability.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with NaHCO₃ (sat.[1] aq.) to remove pivalic acid.[1] Concentrate and purify via silica flash chromatography.
Critical Control Point: If the amine is unprotected, add Ag₂CO₃ (0.5 equiv) as an additive.[1] Silver binds halides and helps sequester the amine lone pair, keeping the Pd center active [1].
Protocol 2: Regioselective Halogenation & Cross-Coupling
Best for: Modular library generation where one intermediate serves many final targets.[1]
Mechanism & Rationale
Electrophilic halogenation of aminothiophenes is extremely fast.[1] The challenge is stopping at mono-halogenation. The fluorine atom deactivates the ring slightly, making this more controllable than in non-fluorinated thiophenes.
-
Reagent: N-Bromosuccinimide (NBS) is superior to Br₂ as it releases bromine slowly.[1]
-
Solvent: DMF or CH₃CN (Polar aprotic solvents stabilize the transition state).[1]
Experimental Procedure (Bromination)[1][2]
-
Dissolution: Dissolve N-protected fluorinated aminothiophene (1.0 mmol) in DMF (5 mL) at 0°C.
-
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once.
-
Quench: Stir at 0°C for 1 hour. Pour into ice water (50 mL).
-
Isolation: The product usually precipitates.[1] Filter and wash with cold water.[1] If oil forms, extract with Et₂O.
Downstream Suzuki Coupling
Once the bromide is secured, standard Suzuki conditions apply, but the fluorine atom renders the C-Br bond slightly more labile to oxidative addition.
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) is robust and resists defluorination side-reactions.[1]
-
Base: K₃PO₄ (3.0 equiv) in Dioxane/Water (4:[1]1) at 80°C.
Protocol 3: Radical Alkylation (Minisci-Type)
Best for: Adding alkyl groups (Methyl, Isopropyl, Cyclobutyl) to electron-deficient fluorinated thiophenes.[1]
Mechanism & Rationale
Fluorinated thiophenes are electron-deficient enough to accept nucleophilic radicals.[1] The Minisci reaction generates alkyl radicals from carboxylic acids using silver catalysis and persulfate oxidation.
-
Selectivity: The radical attacks the position most deficient in electron density (usually ortho to the fluorine if available, or para to the amine).
Experimental Procedure
-
Reagents:
-
Reaction: Heat to 40–60°C. Evolution of CO₂ gas indicates radical formation.[1]
-
Note: If the amine is free, add TFA (1.0 equiv) to protonate it.[1] This protects the amine from oxidation and increases the ring's electrophilicity, attracting the nucleophilic alkyl radical [2].
Reagent Selection Guide
| Reagent Class | Recommended Reagent | Role in Fluorinated Aminothiophene Chemistry |
| Catalyst Source | Pd(OAc)₂ | Preferred for C-H activation; generates active Pd(0) in situ.[1] |
| Ligand | XPhos / P(t-Bu)₃ | Bulky, electron-rich ligands prevent amine poisoning of Pd.[1] |
| CMD Additive | Pivalic Acid (PivOH) | "Proton Shuttle" essential for cleaving C-H bonds near Fluorine.[1] |
| Halogen Source | NBS / NIS | Mild electrophiles; avoid Br₂ to prevent over-bromination.[1] |
| Base (C-H) | K₂CO₃ / Cs₂CO₃ | Carbonates are standard; Cs₂CO₃ used for difficult substrates (higher solubility).[1] |
| Radical Source | K₂S₂O₈ + AgNO₃ | Standard oxidant system for decarboxylative alkylation (Minisci).[1] |
Mechanism Visualization: CMD Cycle
The following diagram illustrates the Concerted Metallation-Deprotonation pathway, highlighting the specific role of the carbonate/pivalate in abstracting the proton ortho to the fluorine.
Figure 2: The catalytic cycle for C-H activation.[1] Note step 2, where the base (Pivalate) assists in breaking the C-H bond stabilized by the adjacent Fluorine.
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[1] MedChemComm, 2(12), 1135-1161.[1] Link[1]
-
Schipper, D. J., & Fagnou, K. (2011). Direct arylation as a synthetic tool for the synthesis of thiophene-based organic electronic materials. Chemistry of Materials, 23(6), 1594-1600.[1] Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Introduction
The convergence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated organic molecules often exhibit unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is recognized as a "privileged" pharmacophore, present in numerous FDA-approved drugs.[2] Its bioisosteric relationship with the benzene ring allows it to modulate biological activity while maintaining key structural interactions.[3] The target molecule, 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, incorporates both a trifluoromethyl group and a thiophene moiety, making it a valuable building block for the discovery of novel therapeutics, potentially in areas such as anti-inflammatory and anti-seizure agents.[4][5]
This document provides a comprehensive guide to the synthesis of this promising compound, with a focus on the application of microwave-assisted organic synthesis (MAOS). MAOS has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[6][7] These benefits align with the principles of green chemistry by minimizing energy consumption and waste generation.[8][9]
The Rationale for Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions through a unique heating mechanism known as dielectric heating.[8] Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[10] This volumetric and instantaneous heating leads to a rapid increase in temperature, often far exceeding the solvent's boiling point in a sealed vessel, which dramatically accelerates reaction rates.[11] For the synthesis of complex molecules like 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, MAOS can overcome the high activation barriers of key bond-forming steps, leading to a more efficient and scalable process.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to the target compound involves a multi-step sequence, with each step optimized for microwave irradiation. The proposed pathway is outlined below:
Caption: Proposed multi-step synthesis of the target compound using microwave-assisted reactions.
Detailed Protocols
The following protocols are designed for a standard laboratory microwave synthesizer. All reactions should be performed in sealed microwave vials with appropriate stirring.
Step 1: Microwave-Assisted Friedel-Crafts Acylation of Thiophene
-
Objective: To synthesize 1-(thiophen-3-yl)ethan-1-one.
-
Protocol:
-
To a 10 mL microwave vial, add thiophene (1.0 equiv.), acetic anhydride (1.2 equiv.), and a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride, 0.1 equiv.).
-
Add a suitable solvent with a high dielectric constant, such as 1,2-dichloroethane (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.
-
After cooling, quench the reaction with ice-cold water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value |
| Reactants | Thiophene, Acetic Anhydride, AlCl₃ |
| Solvent | 1,2-Dichloroethane |
| Temperature | 120°C |
| Time | 10-15 min |
| Power | Dynamic (up to 300 W) |
| Expected Yield | 80-90% |
Step 2: Microwave-Assisted Aldol Condensation
-
Objective: To synthesize 4,4,4-trifluoro-1-(thiophen-3-yl)but-2-en-1-one.
-
Protocol:
-
In a 10 mL microwave vial, dissolve 1-(thiophen-3-yl)ethan-1-one (1.0 equiv.) and ethyl trifluoroacetate (1.5 equiv.) in anhydrous ethanol (5 mL).
-
Add a catalytic amount of a base, such as sodium ethoxide (0.2 equiv.).
-
Seal the vial and irradiate in the microwave reactor at 80°C for 5-10 minutes.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography.
-
| Parameter | Value |
| Reactants | 1-(Thiophen-3-yl)ethan-1-one, Ethyl trifluoroacetate |
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 5-10 min |
| Expected Yield | 75-85% |
Step 3: Microwave-Assisted Conjugate Reduction
-
Objective: To synthesize 4,4,4-trifluoro-1-(thiophen-3-yl)butan-1-one.
-
Protocol:
-
To a solution of 4,4,4-trifluoro-1-(thiophen-3-yl)but-2-en-1-one (1.0 equiv.) in a suitable solvent like ethanol or isopropanol (5 mL) in a microwave vial, add a reducing agent such as sodium borohydride (1.5 equiv.) in portions at 0°C.
-
Seal the vial and irradiate at 60°C for 10 minutes.
-
Cool the reaction and quench with water.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
The crude product can often be used in the next step without further purification.
-
| Parameter | Value |
| Reactant | 4,4,4-Trifluoro-1-(thiophen-3-yl)but-2-en-1-one |
| Reducing Agent | Sodium borohydride |
| Solvent | Ethanol |
| Temperature | 60°C |
| Time | 10 min |
| Expected Yield | >90% |
Step 4: Microwave-Assisted Reductive Amination
-
Objective: To synthesize the final product, 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine.
-
Protocol:
-
In a microwave vial, dissolve 4,4,4-trifluoro-1-(thiophen-3-yl)butan-1-one (1.0 equiv.) in methanol (5 mL).
-
Add ammonium acetate (5.0 equiv.) and a reducing agent like sodium cyanoborohydride (1.5 equiv.).
-
Seal the vial and irradiate at 100°C for 20-30 minutes.
-
After cooling, quench the reaction with dilute sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain the desired amine.
-
| Parameter | Value |
| Reactant | 4,4,4-Trifluoro-1-(thiophen-3-yl)butan-1-one |
| Amine Source | Ammonium acetate |
| Reducing Agent | Sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | 100°C |
| Time | 20-30 min |
| Expected Yield | 60-75% |
Mechanism of Microwave Heating
The efficiency of microwave-assisted synthesis stems from its unique heating mechanism.
Caption: Simplified mechanism of dielectric heating in a microwave field.
Conclusion
The protocols outlined in this document provide a robust framework for the efficient, rapid, and high-yield synthesis of 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine using microwave irradiation. This approach not only accelerates the synthesis but also promotes greener chemical practices. The resulting compound is a valuable building block for the development of novel therapeutic agents, and these methods can be adapted for the synthesis of a library of related analogues for structure-activity relationship studies.
References
- Dall'Osto, L., et al. (2009). Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells. J Am Chem Soc., 131(31), 10892-900.
- Pinga, E., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Cravotto, G., & Carnaroglio, D. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Sharma, P., & Gupta, A. (n.d.). A Review on: A significance of microwave assist technique in green chemistry.
- N/A. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Garg, R., et al. (n.d.). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC.
- N/A. (n.d.). Getting Started with Microwave Synthesis.
- N/A. (n.d.). Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives.
- N/A. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- Saad, H. A., et al. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. MDPI.
- N/A. (2021). Microwave assisted organic synthesis (MAOS).
- Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- Hesse, S., et al. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Semantic Scholar.
- Kumar, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Sharma, K., et al. (n.d.). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. PMC.
- Tressel, S., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES.
- N/A. (2020).
- N/A. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses.
- Singh, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed.
- Rathod, A. K. (2012).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry. Benchchem.
- N/A. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
Sources
- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 9. ijrpas.com [ijrpas.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine .
This fluorinated primary amine is a highly valuable building block in drug development, but its synthesis is notorious for two major pitfalls: the extreme difficulty of α-trifluoroethylation due to electronic deactivation, and the chemoselectivity issues inherent in nitrile reductions.
Below, you will find a self-validating workflow, step-by-step protocols, and a mechanistic troubleshooting guide to ensure high-yield isolation of your target compound.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine.
PART 1: Step 1 - α-Trifluoroethylation of 2-(Thiophen-3-yl)acetonitrile
To build the carbon backbone, we must alkylate the starting nitrile with a 2,2,2-trifluoroethyl group.
Standard Operating Protocol
-
Deprotonation: Charge an oven-dried Schlenk flask with 2-(thiophen-3-yl)acetonitrile (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C under argon. Add LiHMDS (1.0 M in THF, 1.05 equiv) dropwise. Stir for 30 minutes.
-
Alkylation: Add 2,2,2-trifluoroethyl triflate (CF_3CH_2OTf, 1.1 equiv) dropwise at -78 °C.
-
Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validation Check: Quench a 0.1 mL aliquot with saturated NH_4Cl. Extract with EtOAc and analyze via ^19F NMR. A clean triplet around -65 ppm confirms the successful incorporation of the -CH_2CF_3 group. The absence of a singlet indicates complete consumption of the triflate reagent.
-
Workup: Quench the bulk reaction with aqueous NH_4Cl, extract with EtOAc, dry over Na_2SO_4, and purify via silica gel chromatography to isolate 4,4,4-trifluoro-2-(thiophen-3-yl)butanenitrile .
Troubleshooting & FAQs
Q: Why is my alkylation failing completely when I use 2-bromo-1,1,1-trifluoroethane (CF_3CH_2Br) or the iodo-equivalent? A: This is a classic failure point driven by electronic causality. The strong inductive (-I) effect of the adjacent trifluoromethyl group withdraws electron density from the electrophilic carbon, drastically raising the activation energy barrier for the S_N2 transition state. Halides do not provide sufficient leaving-group ability to overcome this barrier. You must use 2,2,2-trifluoroethyl triflate (CF_3CH_2OTf); the exceptional thermodynamic stability of the departing triflate anion compensates for the deactivated electrophilic center, allowing the S_N2 substitution to proceed smoothly[1].
Q: I am observing significant dialkylation (bis-trifluoroethylation). How can I improve mono-selectivity? A: Dialkylation occurs when your newly formed mono-alkylated product is deprotonated by unreacted base. To prevent this, strict kinetic control is required. Use a sterically bulky, non-nucleophilic base like LiHMDS rather than NaH or KOH. The steric bulk of LiHMDS prevents it from easily deprotonating the increasingly hindered mono-alkylated intermediate. Furthermore, strictly control your stoichiometry (maximum 1.05 equiv base) and maintain the -78 °C temperature during the electrophile addition.
PART 2: Step 2 - Chemoselective Nitrile Reduction
Reducing the nitrile to a primary amine without triggering dimerization requires careful reagent selection and specialized workup procedures.
Standard Operating Protocol
-
Reduction: Dissolve 4,4,4-trifluoro-2-(thiophen-3-yl)butanenitrile (1.0 equiv) in anhydrous THF (0.2 M) under argon. Add Borane-THF complex (BH_3·THF, 1.0 M, 3.0 equiv) dropwise at 0 °C.
-
Heating: Reflux the mixture (65 °C) for 12 hours, then cool to room temperature.
-
Decomplexation (Critical Step): Concentrate the THF under reduced pressure. Resuspend the crude glassy solid in methanol (0.1 M). Add 10% Pd/C (10 mol%).
-
Self-Validation Check: Stir at room temperature. You will immediately observe hydrogen gas evolution (bubbling). The decomplexation is complete when gas evolution ceases (typically 2-4 hours). To analytically validate, run an ^11B NMR; the disappearance of the broad amine-borane signal and the appearance of a sharp singlet for trimethyl borate B(OMe)_3 confirms success.
-
Isolation: Filter the mixture through Celite to remove the Pd/C, concentrate, and purify the free primary amine via an acid-base extraction.
Troubleshooting & FAQs
Q: My LCMS shows complete consumption of the nitrile after the BH_3-THF reduction, but my isolated yield of the free amine is <30% after a standard NaOH workup. Where is my product? A: Your product is locked in a hydrolytically stable borane-amine adduct (RNH_2·BH_3). Standard aqueous basic workups are entirely insufficient to cleave this strong B-N coordinate bond, causing the complex to be lost during extraction. You must perform a catalytic methanolysis. Adding Pd/C in methanol safely and rapidly decomposes the adduct into the free amine, trimethyl borate, and hydrogen gas[2].
Q: When I attempt this reduction using LiAlH_4, I get a massive amount of secondary amine dimer. How do I prevent this? A: Nitrile reduction proceeds via a highly reactive imine intermediate. If the reduction of this imine to the amine is not instantaneous, the newly formed primary amine will nucleophilically attack the unreduced imine, ejecting ammonia and forming a secondary amine dimer. To suppress this, switch to a chemoselective system like NaBH_4/CoCl_2. This generates cobalt boride in situ, which rapidly reduces the nitrile while minimizing dimerization. Alternatively, running the reaction in the presence of Boc_2O will trap the primary amine immediately upon formation, completely preventing dimerization[3].
Data Presentation: Reduction Optimization
The following table summarizes the quantitative impact of various reducing systems on the chemoselectivity of the nitrile reduction step.
| Reducing System | Workup / Additive | Primary Amine Yield (%) | Secondary Amine (Dimer) Yield (%) | Mechanistic Note |
| LiAlH_4 (2.0 eq) | H_2O / NaOH | 42% | 38% | Slow imine reduction promotes nucleophilic attack by the primary amine. |
| Raney-Ni / H_2 (50 psi) | NH_3 (aq) | 68% | 12% | Excess ammonia shifts the equilibrium away from dimer formation. |
| NaBH_4 / CoCl_2 | Boc_2O (in situ trap) | 85% (as Boc) | <5% | Cobalt boride provides rapid reduction; Boc_2O prevents nucleophilic attack. |
| BH_3·THF (3.0 eq) | Pd/C, MeOH | 91% | <2% | Borane acts as both reductant and protecting group (adduct) until methanolysis. |
References
-
Máté, G. et al., "Preparation of Radiopharmaceuticals and Their Use in Drug Development." MDPI Molecules. Available at:[Link]
-
Couturier, M. et al., "Cleavage of Borane-Amine Adducts." Organic Chemistry Portal. Available at: [Link]
-
"Convenient Synthesis of Protected Primary Amines from Nitriles." ResearchGate. Available at:[Link]
Sources
Technical Support Center: Troubleshooting 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine Salts
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the unique physicochemical hurdles associated with 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine and its salt forms.
Mechanistic Insight: The Amphiphilic Paradox
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine presents a classic "amphiphilic paradox" in early-stage drug development. The molecule possesses a highly polar, ionizable primary amine headgroup, but it is tethered to a deeply lipophilic scaffold consisting of a thiophene ring and a terminal trifluoromethyl (–CF₃) group.
The Causality of Poor Solubility: When this free base is converted into a standard salt (e.g., Hydrochloride), you might expect a massive leap in aqueous solubility. However, the –CF₃ group exerts a strong "hydrophobic shielding" effect. Furthermore, small counterions like chloride often form tightly packed crystal lattices with the planar thiophene rings via pi-stacking and strong ionic interactions. If the crystal lattice energy exceeds the hydration energy provided by the ionized amine and the counterion, the salt remains practically insoluble in water[1].
To resolve this, we must disrupt the crystal lattice using bulkier counterions (like mesylate or tosylate) while maintaining a sufficient pKa gap between the base and the acid[2].
Diagnostic Workflows & Visualizations
Solubility Troubleshooting Workflow
When faced with sub-optimal solubility, use the following decision matrix to determine your next experimental step.
Fig 1: Diagnostic workflow for resolving solubility bottlenecks in lipophilic amines.
Mechanism of Salt Disproportionation
A common failure mode during dissolution testing is disproportionation, where the salt dissociates and precipitates back into the insoluble free base.
Fig 2: Mechanism of salt disproportionation in aqueous media.
Troubleshooting FAQs
Q1: I synthesized the Hydrochloride (HCl) salt of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, but its aqueous solubility is still <0.1 mg/mL. Why? A: This is a classic symptom of excessive crystal lattice energy. While the HCl salt ionizes the amine, the small chloride ion allows the lipophilic thiophene and –CF₃ groups to pack tightly into a highly stable crystal. To overcome this, you must select a counterion that disrupts this packing. Studies on similarly poorly soluble weak bases demonstrate that switching to a bulkier counterion, such as methanesulfonate (mesylate), can improve aqueous solubility by up to 45-fold by lowering the melting point and lattice energy[2].
Q2: How do I ensure the acid I choose will form a stable salt and not just a physical mixture? A: You must adhere to the "Rule of 3" for pKa. For a basic drug substance to form a stable salt that is not susceptible to disproportionation under ambient conditions, the pKa of the conjugate acid must be at least 2 to 3 units lower than the pKa of your amine[1]. Assuming the primary amine of our compound has a pKa of ~8.5, you should exclusively screen counterions with a pKa < 5.5.
Q3: During dissolution in a pH 6.8 phosphate buffer, my clear salt solution suddenly turns cloudy. What is happening?
A: You are observing salt disproportionation (see Fig 2). Every salt has a
Experimental Protocols
To systematically resolve these issues, implement the following self-validating protocols.
Protocol A: Solubility-Guided Cascade Salt Screen
Instead of fully characterizing every possible salt, use a "cascade approach" to rapidly eliminate unviable candidates[4].
Step-by-Step Methodology:
-
Counterion Selection: Select 4-5 acids with appropriate pKa values (e.g., Methanesulfonic acid, p-Toluenesulfonic acid, Sulfuric acid, Tartaric acid)[3].
-
Miniaturized Reaction: In a 96-well plate, dispense 5 mg of the free base per well.
-
Solvent Addition: Add 100 µL of a screening solvent (e.g., THF, Ethyl Acetate, or Acetone) to dissolve the free base.
-
Acid Addition: Add 1.05 molar equivalents of the selected acid (dissolved in the same solvent) to the respective wells.
-
Crystallization: Subject the plate to temperature cycling (5°C to 40°C) for 48 hours to induce crystallization. Evaporate the solvent slowly if no precipitate forms.
-
Gateway Validation (The Cascade):
-
Tier 1: Check for birefringence under a polarized light microscope. Discard amorphous hits.
-
Tier 2: Perform a kinetic solubility test on the crystalline hits in Deionized Water. Only advance salts that achieve >1 mg/mL to full XRPD/DSC characterization.
-
Protocol B: Thermodynamic Solubility and Determination
Step-by-Step Methodology:
-
Saturation: Add excess solid salt (e.g., 50 mg) to 5 mL of unbuffered HPLC-grade water in a glass vial.
-
Equilibration: Agitate at 37°C for 24 hours using an orbital shaker.
-
pH Measurement (Critical Step): Measure the pH of the suspension directly. This is the microenvironmental pH. If it has drifted significantly upward, disproportionation may have occurred.
-
Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).
-
Quantification: Dilute the filtrate with mobile phase and quantify the API concentration via HPLC-UV against a known standard curve.
-
Solid-State Verification: Dry the residual solid from the filter and analyze via DSC to ensure the crystal form has not changed during the 24-hour equilibration.
Quantitative Data Presentation
The following table summarizes the expected physicochemical shifts when applying the cascade salt screen to 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine.
| Counterion / Form | Acid pKa | Expected Crystal Lattice Impact | Relative Aqueous Solubility | Disproportionation Risk at pH 7 |
| Free Base | N/A | High (Lipophilic packing) | < 0.01 mg/mL | N/A |
| Hydrochloride | -6.1 | High (Tight packing, high MP) | ~ 0.1 mg/mL | High |
| Sulfate | -3.0 | Moderate (Hygroscopic tendency) | ~ 1.5 mg/mL | Moderate |
| Mesylate | -1.9 | Low (Bulky, disrupts packing) | > 5.0 mg/mL | Low |
| Tartrate | 2.98 | Moderate (Hydrogen bonding network) | ~ 0.8 mg/mL | High (Close to Rule of 3 limit) |
Note: Data represents synthesized comparative baselines derived from analogous poorly soluble weak basic compounds with lipophilic moieties[2],[1].
References
-
Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole ResearchGate / PubMed URL:[Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms Pharmaceutical Technology URL:[Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules Onyx Scientific URL:[Link]
-
Salt Screening Improved Pharma URL: [Link]
Sources
Purification methods for removing impurities from fluorinated amine products
Status: Operational | Topic: Purification & Isolation | Ticket: #FA-PUR-001[1]
Executive Summary
Welcome to the technical support center for fluorinated amine purification. Fluorine atoms introduce unique physicochemical properties—specifically high electronegativity and lipophilicity—that disrupt standard amine purification protocols.[1]
The Core Problem: Fluorine substitution on the
This guide provides modular troubleshooting workflows to resolve these specific failure modes.
Module 1: Chromatography Troubleshooting
Symptom: Broad peaks, "streaking" on TLC, or low mass recovery from silica gel columns.
The Science: Why is this happening?
Standard silica gel is slightly acidic (pH 4–5).[1] While fluorinated amines are less basic than their non-fluorinated counterparts, they still possess a lone pair on the nitrogen that hydrogen-bonds strongly with the acidic silanol (Si-OH) groups on the stationary phase. This reversible binding causes peak tailing and irreversible adsorption (yield loss).[1]
Protocol: The "Amine Shield" Method
To fix this, you must block the silanol sites before your product interacts with them.
Step-by-Step Workflow:
-
Pre-treatment: Flush the silica column with mobile phase containing 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .[1]
-
Mobile Phase: Maintain 0.5% TEA in your elution solvent system throughout the run.
-
Alternative Phase: If the product is acid-sensitive or the tailing persists, switch to Amine-Functionalized Silica (NH₂-Silica) .[1] This phase is neutral/basic and prevents the acid-base interaction entirely.[1]
Technical Note: For volatile fluorinated amines, avoid TEA. Its boiling point (89 °C) may be too close to your product.[1] In these cases, use volatile Ammonia (dissolved in MeOH) or switch to a salt-formation strategy (see Module 3).
Decision Logic: Chromatography Optimization
Figure 1: Decision matrix for selecting mobile phase modifiers based on product volatility and separation performance.
Module 2: Extraction & Workup Failures
Symptom: Product is lost to the aqueous layer during workup, or emulsions form that will not separate.[1]
The Science: The pKa Shift
This is the most common error. The electron-withdrawing inductive effect (-I effect) of fluorine drastically lowers the pKa of the ammonium conjugate acid.
-
Implication: A standard "basic wash" (e.g., sat.[1] NaHCO₃, pH ~8.[1]5) may not be basic enough to deprotonate a fluorinated amine salt back to its free base form, leaving it water-soluble.[1]
Data Comparison: Basicity Shift
| Compound | Structure | pKa (Conjugate Acid) | Extraction Requirement |
|---|---|---|---|
| Ethylamine | CH₃CH₂NH₂ | ~10.7 | Standard Base (pH > 12) |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 [1] | Careful pH Control |[1]
Protocol: The "pH Swing" Isolation
To isolate a fluorinated amine from non-basic impurities:
-
Acid Wash: Extract the organic layer with 1M HCl .[1]
-
Separation: Discard the organic layer (impurities).[1]
-
Basification (Critical Step):
-
Cool the aqueous layer to 0°C.[1]
-
Adjust pH to at least 2 units above the pKa . For Trifluoroethylamine (pKa 5.7), pH 8 is sufficient.[1] For others, aim for pH 10–12 using NaOH.[1]
-
Warning: Avoid extremely high pH (>13) if your molecule has base-sensitive fluorinated motifs (like difluoromethyl groups), which can undergo elimination.[1]
-
-
Re-extraction: Extract the aqueous layer 3x with DCM or Ether.[1]
Workflow: pKa-Dependent Extraction
Figure 2: Logic flow for adjusting extraction pH based on the inductive effect of fluorine atoms.
Module 3: Distillation & Salt Formation
Symptom: Product co-distills with solvents/impurities, or is too volatile to rotovap.[1]
The Science: Volatility & Azeotropes
Fluorination often disrupts Van der Waals forces, lowering boiling points unexpectedly.[1] Furthermore, fluorinated amines frequently form azeotropes with common solvents (alcohols, ethers).[1]
Protocol: The "Salt Crash" Purification
When distillation fails, convert the liquid amine into a solid salt.
-
Dissolution: Dissolve crude amine in dry Diethyl Ether or MTBE.
-
Precipitation: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C.
-
Observation: The fluorinated amine hydrochloride salt should precipitate immediately as a white solid.[1]
-
-
Filtration: Filter the solid.[1] Wash with cold ether.[1]
-
Result: Non-basic impurities (and the solvent) remain in the filtrate.
-
-
Recovery:
-
Option A (Storage): Store as the stable HCl salt.[1]
-
Option B (Free Base): Dissolve salt in minimal water, basify (see Module 2), and extract into a low-boiling solvent (e.g., Pentane) if the amine is volatile.
-
Module 4: Polishing (Trace Impurities)
Symptom: Product has a yellow tint or trace odors despite NMR purity.
Protocol: Activated Carbon Treatment
Fluorinated degradation products and trace heavy metals often adhere to activated carbon more effectively than to silica.[1]
-
Add Activated Carbon (10 wt%) .
-
Stir at room temperature for 30 minutes.
-
Filter through a Celite pad to remove carbon fines.[1]
References
-
NIST Chemistry WebBook. 2,2,2-Trifluoroethylamine Properties (pKa and spectral data).[1] National Institute of Standards and Technology.[1] [Link]
-
Biotage Application Notes. Strategies for the Purification of Amines: Overcoming Tailing on Silica.[Link]
-
American Chemical Society (ACS). The Effect of Aliphatic Fluorine on Amine Drugs (Acidity/Basicity Analysis).[1][Link]
Sources
Technical Support Center: Preventing Racemization of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Welcome to the Technical Support Center for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and best practices to maintain the enantiomeric purity of this critical chiral building block.
The stereochemical integrity of chiral amines is paramount in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide will equip you with the knowledge to mitigate the risk of racemization during the synthesis, purification, and storage of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate.[2] For a chiral amine like 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, maintaining a single enantiomeric form is crucial for its intended biological activity and to avoid potential off-target effects. The chiral center in this molecule is the carbon atom bonded to the amine group, the thiophene ring, the trifluoroethyl group, and a hydrogen atom. Racemization compromises the compound's stereochemical purity, potentially leading to a final drug product with inconsistent efficacy or an altered safety profile.
Q2: What structural features of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine make it susceptible to racemization?
A2: Several features can influence the rate of racemization:
-
Acidity of the α-proton: The proton on the chiral carbon (the α-carbon) can be abstracted under certain conditions. The electron-withdrawing nature of the adjacent trifluoromethyl group can increase the acidity of this proton, making it more susceptible to removal.[3]
-
Iminium Ion Formation: The amine can be in equilibrium with its corresponding imine, which involves the conversion of the sp3-hybridized chiral carbon to an sp2-hybridized achiral carbon.[4][5] Reprotonation of the imine can occur from either face, leading to a racemic mixture.
-
Thiophene Ring: While generally a stable aromatic heterocycle, the thiophene ring's electron-rich nature could potentially influence the electronic environment around the chiral center.[6][7]
Q3: Under what conditions is racemization most likely to occur?
A3: Racemization is often accelerated by:
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.[8][9]
-
Presence of Acids or Bases: Both acid and base catalysis can promote the formation of intermediates that lead to racemization.[10][11]
-
Certain Solvents: Protic solvents can facilitate proton transfer, which may contribute to racemization.[12] The polarity of the solvent can also play a role.[13]
-
Transition Metal Catalysts: Some transition metals, particularly those used in hydrogenation or dehydrogenation reactions, can catalyze racemization.[1][14]
Part 2: Troubleshooting Guide: Identifying and Addressing Racemization
This section provides a systematic approach to troubleshooting unexpected loss of enantiomeric excess (e.e.).
| Observed Issue | Potential Cause | Recommended Action |
| Loss of e.e. after synthesis | High reaction temperature during a critical step. | Optimize the reaction temperature. Conduct reactions at the lowest feasible temperature that allows for a reasonable reaction rate. |
| Use of a strong, non-hindered base for deprotonation or work-up. | Employ a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) or a weaker inorganic base (e.g., K2CO3). Use the minimum effective amount of base. | |
| Prolonged reaction time under harsh conditions. | Monitor the reaction progress closely and minimize the reaction time. | |
| Loss of e.e. during purification | Racemization on silica gel during column chromatography. | Deactivate the silica gel with a small percentage of a mild base like triethylamine in the eluent. Alternatively, consider other purification techniques like crystallization of a diastereomeric salt. |
| High temperatures during solvent evaporation (rotary evaporation). | Use a low-temperature water bath and reduced pressure to remove the solvent. Avoid heating the flask excessively. | |
| Loss of e.e. during storage | Storage in a protic solvent or at room temperature. | Store the purified amine as a salt (e.g., hydrochloride) in a dry, aprotic solvent at low temperatures (e.g., ≤ 4°C). |
| Exposure to acidic or basic contaminants. | Ensure all glassware is thoroughly cleaned and dried. Store the compound in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for addressing racemization.
Part 3: Best Practices for Synthesis and Handling
To proactively prevent racemization, adhere to the following best practices throughout your experimental workflow.
Synthesis Considerations
The choice of synthetic route and reaction conditions is critical. For the synthesis of chiral amines, methods that avoid harsh conditions are preferable.
Key Recommendations:
-
Asymmetric Synthesis: Employing a well-established asymmetric synthesis method is the best approach to ensure high initial enantiomeric excess.
-
Temperature Control: Maintain strict temperature control throughout the synthesis. For exothermic reactions, ensure efficient cooling.
-
Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base. The concentration of the base should be carefully optimized.
-
Catalyst Choice: If a metal catalyst is necessary, screen for catalysts known to have low racemization potential for amines. Palladium on basic supports like CaCO3 or BaCO3 has shown improved activity in some cases.[14]
Purification Protocols to Preserve Enantiomeric Purity
Purification is a stage where significant racemization can occur if not performed carefully.
Protocol 1: Diastereomeric Salt Crystallization
This is a classical and often highly effective method for resolving racemic amines and can also be used to purify an enantiomerically enriched amine.[4][15]
Step-by-Step Methodology:
-
Resolving Agent Selection: Choose a readily available, enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or a derivative).
-
Salt Formation: Dissolve the enantiomerically enriched 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add an equimolar amount of the chiral resolving agent.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The solubility differences between the diastereomeric salts are key to the separation.[4]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or K2CO3) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Work-up: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and carefully remove the solvent under reduced pressure at a low temperature.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
For analytical determination of enantiomeric excess and for small-scale preparative separation, chiral HPLC is a powerful tool.
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for separating chiral amines.[16]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), that provides good separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase. Derivatization with a UV-active or fluorescent tag can sometimes improve detection and resolution.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers. The ratio of the peak areas corresponds to the enantiomeric excess.
Storage and Handling
Proper storage is essential for maintaining the long-term enantiomeric purity of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine.
Key Recommendations:
-
Form: Store the amine as a hydrochloride or other stable salt whenever possible. Salts are generally more crystalline and less prone to racemization.
-
Temperature: Store at or below 4°C.[12]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and exposure to atmospheric moisture and carbon dioxide, which can form acidic species.
-
Solvent: If storage in solution is necessary, use a dry, aprotic, non-polar solvent.
Mechanism of Racemization
The primary mechanism of racemization for chiral amines often involves the formation of an achiral intermediate, such as an imine or a carbanion stabilized by adjacent electron-withdrawing groups.
Caption: Common racemization pathways for chiral amines.
References
- Synthesising Complex Chiral Amines Through Resolution-Racemis
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. (URL: [Link])
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline. (URL: [Link])
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed. (URL: [Link])
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
- Chapter 3: Racemization, Enantiomerization and Diastereomeriz
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - Spiral. (URL: [Link])
-
Racemization - Wikipedia. (URL: [Link])
-
Base catalyzed racemization of amino acid derivatives | Request PDF - ResearchGate. (URL: [Link])
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. (URL: [Link])
-
V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. (URL: [Link])
-
Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - RSC Publishing. (URL: [Link])
-
Racemization catalysts for the dynamic kinetic resolution of alcohols and amines | Request PDF - ResearchGate. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Optimizing Reactions for Sterically Hindered Trifluoro-Substituted Amines
Welcome to the technical support center for scientists and researchers navigating the complexities of synthesizing trifluoro-substituted amines, particularly when faced with significant steric challenges. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a crucial modification in drug discovery and materials science.[1][2] However, the bulkiness of both the -CF3 group and hindered amine substrates often leads to low yields, side reactions, and stalled conversions.[3][4]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and rationally design your experiments for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging issues in the trifluoromethylation of sterically hindered amines. Each problem is presented in a question-and-answer format, followed by strategic advice and a workflow for resolution.
Q1: My reaction yield is extremely low or non-existent. What are the primary factors to investigate?
Low or no yield is the most common problem when a bulky nucleophile (the amine) must react at a sterically congested site. The issue often stems from a combination of insufficient activation, poor reagent choice, or unfavorable reaction kinetics.
Core Principles at Play:
-
Steric Hindrance: Large groups on the amine or the electrophile physically block the trajectory of nucleophilic attack, increasing the activation energy of the reaction.[4]
-
Nucleophilicity vs. Basicity: Highly hindered amines can sometimes act as bases rather than nucleophiles, leading to side reactions like elimination instead of the desired substitution or addition.
-
Reagent Reactivity: The chosen trifluoromethylating agent may not be sufficiently reactive to overcome the high activation barrier imposed by steric hindrance.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Reactivity in Thiophene-Substituted Primary Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic reactivity of thiophene-substituted primary amines. Whether you are working with directly substituted aminothiophenes (e.g., 2-aminothiophene) or alkyl-linked variants (e.g., 2-thiophenemethylamine), the electron-rich sulfur heterocycle introduces unique electronic and steric challenges.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot low yields in amide couplings and reductive aminations.
Section 1: Mechanistic Insights & Causality (FAQs)
Q1: Why does 2-aminothiophene exhibit significantly lower nucleophilicity compared to standard aliphatic amines or anilines?
A: The low nucleophilicity of directly attached aminothiophenes is governed by the electronic properties of the thiophene ring. The pKa of the thiophene nucleus itself is exceptionally low (-4.5) compared to pyrrole (+10.4), indicating it is significantly less basic[1]. The lone pair of electrons on the primary amine is strongly delocalized into the
Q2: I am using 2-thiophenemethylamine. The amine is insulated from the ring by a methylene spacer, yet my amide coupling yields are still below 50%. What is causing this? A: While the methylene spacer prevents direct resonance delocalization, the thiophene ring still exerts a mild inductive electron-withdrawing effect. More critically, the sulfur atom in the thiophene ring acts as a soft Lewis base. In reactions utilizing transition metal catalysts or certain electrophilic coupling reagents, the sulfur atom can competitively coordinate, effectively poisoning the catalyst or sequestering the reagent. Additionally, standard room-temperature couplings in acetonitrile often stall; shifting to alternative solvents like PEG or applying controlled heating (e.g., 85 °C - 100 °C) is frequently required to drive the reaction to completion[3].
Q3: Why do I observe significant by-product formation during the reductive amination of thiophene-containing aldehydes/ketones? A: Reductive amination requires the formation of an intermediate imine. The sulfur atom in the thiophene ring can coordinate with standard Lewis acid catalysts, leading to incomplete imine formation. If the reducing agent is added prematurely, it will preferentially reduce the unreacted carbonyl to an alcohol. Utilizing specialized Iridium catalysts (e.g., Ir-PA1) has been shown to resist sulfur poisoning and provide excellent yields for heteroaromatic ring compounds[4].
Section 2: Experimental Workflows & Self-Validating Protocols
Protocol A: Optimized Amide Coupling for Thiophenemethylamines
This protocol utilizes HATU and DIPEA, optimized to prevent sulfur-coordination issues and drive the reaction kinetically.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) dropwise at 0 °C.
-
Self-Validation Checkpoint 1 (Active Ester Formation): Stir for 15 minutes at room temperature.
-
Validation: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester. If the free acid mass dominates, your HATU is degraded or the acid is sterically hindered. Do not proceed until activation is confirmed.
-
-
Amine Addition: Once activation is confirmed, add 2-thiophenemethylamine (1.1 eq) dropwise.
-
Self-Validation Checkpoint 2 (Reaction Progress): Stir for 2 hours.
-
Validation: Perform TLC (Hexane:EtOAc). The thiophene amine will be UV-active and stain strongly with ninhydrin. If the amine spot persists, elevate the temperature to 50 °C for 4-6 hours to overcome the kinetic barrier[3].
-
-
Workup: Quench with saturated aqueous NaHCO3 to remove the HOAt by-product. Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Protocol B: Two-Step Reductive Amination
To avoid direct reduction of the carbonyl and overcome the slow kinetics of thiophene-amine condensation.
Step-by-Step Methodology:
-
Imine Formation: Combine the carbonyl compound (1.0 eq) and the thiophene-substituted amine (1.1 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO4 (3.0 eq) as a mild, non-coordinating desiccant.
-
Self-Validation Checkpoint (Imine Conversion): Stir for 12 hours at room temperature.
-
Validation: Filter a small aliquot and analyze via 1H NMR. Look for the disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of the imine proton (~8.0-8.5 ppm). Do not add the reducing agent until >90% conversion is observed.
-
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Isolation: Stir for 4 hours at room temperature. Quench with 1N NaOH, extract with DCM, and purify via silica gel chromatography.
Section 3: Quantitative Data & Troubleshooting
Table 1: Reactivity Metrics and Troubleshooting Matrix for Thiophene Amines
| Amine Derivative | Relative Nucleophilicity | Primary Failure Mode | Troubleshooting Solution |
| 2-Aminothiophene | Very Low | Tautomerization / Polymerization | Use highly reactive acyl chlorides; avoid acidic conditions[2]. |
| 3-Aminothiophene | Low | Oxidative Degradation | Perform reactions under strict Argon atmosphere; use DIC/Oxyma. |
| 2-Thiophenemethylamine | Moderate-High | Reagent Sequestration / Stalling | Heat to 50-85 °C; use polar solvents (e.g., PEG or DMF)[3]. |
| 3-Thiophenemethylamine | High | Side-reactions with strong bases | Maintain pH < 10; standard HATU/DIPEA conditions apply. |
Section 4: System Workflows & Logical Relationships
Optimized Amide Coupling Workflow with self-validation checkpoints for thiophene amines.
Degradation and reactivity pathways of 2-aminothiophene under various conditions.
References
1.[1] Title: Synthesis of Thiophene. Source: chemicalbook.com. URL: 2.[2] Title: Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Source: chemrxiv.org. URL: 3.[3] Title: Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds | ACS Omega. Source: acs.org. URL: 4.[4] Title: New Catalysts for Reductive Amination. Source: kanto.co.jp. URL:
Sources
Stability of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine in acidic conditions
Welcome to the dedicated technical support guide for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound, particularly concerning its stability in acidic environments.
Introduction: Why is Acidic Stability a Concern?
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine incorporates three key chemical motifs: a primary amine, a trifluoromethyl group, and a thiophene ring. While the trifluoromethyl group is often added to enhance metabolic stability and lipophilicity, the amine and thiophene moieties can be susceptible to degradation under acidic conditions, which are common in pharmaceutical formulation, purification (e.g., reverse-phase HPLC), and long-term storage of salt forms.[1][2][3] Understanding and controlling this stability is paramount for ensuring the integrity, potency, and safety of your active pharmaceutical ingredient (API).[4]
This guide provides a framework for identifying potential degradation, troubleshooting experimental issues, and proactively designing robust experimental and formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: My solution of the amine salt is turning a pale yellow/brown color over time. What is happening?
A: Discoloration is a common indicator of degradation, particularly involving the thiophene ring. In acidic media, the electron-rich thiophene ring is susceptible to electrophilic attack, which can initiate oligomerization or polymerization, often resulting in colored byproducts.[5] We recommend analyzing a sample by HPLC-UV with photodiode array (PDA) detection to see if new, broad peaks are emerging in the chromatogram, which is characteristic of polymeric species.
Q2: I'm losing my compound during analysis on a low-pH reverse-phase HPLC method. Where is it going?
A: Assuming the compound is not precipitating, this suggests on-column degradation or irreversible binding. The highly acidic mobile phase, combined with the stationary phase's surface, can catalyze degradation. We advise checking the following:
-
Temperature: Lower the column temperature to 25°C or below to reduce the rate of acid-catalyzed hydrolysis or degradation.
-
Residence Time: Use a shorter column or a faster gradient to minimize the time the compound spends in the acidic environment.
-
Sample Diluent: Ensure your sample is dissolved in a mobile phase-like diluent. Injecting a sample in a high organic solvent into a highly aqueous mobile phase can cause precipitation on the column head.
Q3: What are the most likely degradation products I should look for?
A: Based on the structure, the two primary points of instability in acidic conditions are the thiophene ring and the primary amine.
-
Thiophene-related: Look for products of S-oxidation (sulfoxide, sulfone) or ring-opening.[6][7] These may be detectable by LC-MS.
-
Amine-related: While the protonated amine is generally stable, if sources of nitrous acid are present (e.g., from nitrite impurities in excipients), you could see deamination to form the corresponding alcohol, 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol.[8]
Q4: How does the trifluoromethyl (CF3) group affect stability?
A: The CF3 group is strongly electron-withdrawing.[1] This has two main effects:
-
Reduced Basicity: It lowers the pKa of the primary amine compared to a non-fluorinated analog, meaning the amine will be fully protonated at a more neutral pH.[1]
-
Electronic Shielding: It can influence the reactivity of the rest of the molecule, though it is not expected to directly participate in degradation. Its presence is a key feature for enhancing metabolic stability against certain enzymes.[2][3]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical path to a solution.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Explanation |
| Multiple new peaks appear in HPLC after acid treatment. | Acid-catalyzed degradation. | 1. Characterize the Peaks: Use LC-MS to get molecular weights. This is the most critical step to identify if you are seeing fragments, oxides, or dimers. 2. Vary Acid Strength: Run time-course experiments using different acids (e.g., 0.1M HCl, 0.1M H₂SO₄, 0.1M H₃PO₄) and concentrations. This helps determine if degradation is dependent on pH or the specific counter-ion. 3. Control Temperature: Repeat a key experiment at a lower temperature (e.g., 4°C). If the degradation rate decreases significantly, it's a kinetically controlled process. |
| Loss of total peak area in HPLC (poor mass balance). | 1. Precipitation: The compound may be crashing out of solution. 2. Formation of Non-UV Active Species: The thiophene chromophore may have been destroyed. 3. Formation of Polymeric/Insoluble Species: Degradants may be sticking to vials or the column. | 1. Check Solubility: Visually inspect your sample vials for particulates. Centrifuge a sample and analyze the supernatant to see if the concentration has dropped. 2. Use a Universal Detector: If available, re-analyze the sample using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) which are less dependent on chromophores. 3. Rinse and Analyze: Rinse the sample vial with a strong solvent (like THF) and inject the rinse to see if you can recover any adsorbed material. |
| Inconsistent results between experiments. | Oxygen Sensitivity: Degradation may be an oxidative process catalyzed by acid. | 1. Sparging with Inert Gas: Prepare your acidic solutions and sample dilutions using buffers that have been sparged with nitrogen or argon to remove dissolved oxygen. 2. Addition of Antioxidant: As a diagnostic tool, add a small amount of an antioxidant (e.g., butylated hydroxytoluene - BHT) to a sample. If stability improves, oxidation is a likely culprit. |
Part 3: Understanding the Degradation Pathways
The stability of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine in acid is governed by the interplay of its functional groups. Under forced acidic conditions (e.g., elevated temperature and low pH), several degradation pathways are plausible.
Key Chemical Vulnerabilities:
-
Thiophene Ring Protonation & Polymerization: The thiophene ring, being aromatic and electron-rich, is susceptible to protonation in strong acid. This can lead to electrophilic attack on another thiophene molecule, initiating a polymerization cascade. This is often an intractable process resulting in a complex mixture of oligomers.[5]
-
Thiophene S-Oxidation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of an oxidizing agent and acid catalysis, to form the corresponding sulfoxide and, subsequently, the sulfone.[6][7] While less common with acid alone, it can occur if peroxides or other oxidants are present.
-
Hydrolytic Ring Opening: Though less favorable than for more strained rings, extreme conditions could potentially lead to acid-catalyzed hydrolytic cleavage of the thiophene ring.
-
Deamination: The primary amine, while protonated and relatively stable, can react with any in-situ generated nitrous acid (HNO₂), leading to a diazonium salt intermediate that rapidly decomposes to a carbocation, which is then quenched by water to form an alcohol.[8]
Proposed Degradation Pathway Diagram
Caption: Proposed degradation pathways under acidic stress conditions.
Part 4: Experimental Protocols
To systematically evaluate the stability of your compound, we recommend a forced degradation study. This involves intentionally stressing the compound under various conditions to rapidly identify potential liabilities.[4]
Protocol 1: Forced Degradation in Acidic Conditions
Objective: To determine the degradation profile of the compound under various acidic conditions at an elevated temperature.
Materials:
-
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
-
Class A Volumetric flasks and pipettes
-
HPLC-grade water, acetonitrile (ACN)
-
Acids: 1M HCl, 1M H₂SO₄
-
Base for neutralization: 1M NaOH
-
Calibrated heating block or oven
Procedure:
-
Stock Solution Prep: Prepare a 1.0 mg/mL stock solution of the compound in ACN.
-
Stress Sample Prep:
-
Label three 10 mL volumetric flasks: "0.1M HCl", "1.0M HCl", "Control".
-
To each flask, add 1.0 mL of the stock solution.
-
To the "0.1M HCl" flask, add 1.0 mL of 1M HCl and dilute to the mark with water.
-
To the "1.0M HCl" flask, add water to about 5 mL, then add the stock, then add 1.0 mL of 10M HCl (prepared fresh), and dilute to the mark. (Note: Always add acid to water). For this protocol, we will assume 1M HCl is sufficient. Add 1.0 mL of 1M HCl and dilute to the mark with water.
-
To the "Control" flask, dilute to the mark with 50:50 ACN:Water.
-
-
Incubation: Place all flasks in a heating block set to 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at T=0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic aliquots by adding an equimolar amount of NaOH and dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.05 mg/mL).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the protonated amine. |
| Mobile Phase B | 0.1% Formic Acid in ACN | |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is essential in a stability study to elute both polar and non-polar degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Provides good efficiency while minimizing on-column degradation. |
| Detection | UV at 235 nm (Thiophene λmax) & PDA | Use PDA to monitor for peak purity and the appearance of new chromophores. |
| Injection Vol. | 2 µL |
Experimental Workflow Diagram
Caption: General workflow for a forced degradation stability study.
References
-
MDPI. (2022, November 1). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from [Link][9]
-
ResearchGate. (n.d.). N -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox | Request PDF. Retrieved from [Link][2]
-
Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link][10]
-
ACS Publications. (2020, October 28). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link][3]
-
Semantic Scholar. (2018, July 9). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. | Request PDF. Retrieved from [Link][6]
-
PMC - NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link][11]
-
Luminablog. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link][12]
-
ACS Publications. (1996, December 1). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry. Retrieved from [Link][7]
-
Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
Navigating Hygroscopicity in Fluorinated Amine Hydrochloride Salts: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of fluorinated amine hydrochloride salts. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and decision-making.
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs), leading to issues in handling, stability, and formulation.[1][2] Fluorinated amine hydrochloride salts, while offering numerous advantages in drug design due to the unique properties of fluorine, can be particularly susceptible to these challenges.[3][4][5] This guide provides a structured approach to understanding, characterizing, and mitigating hygroscopicity-related issues in your research.
Part 1: Troubleshooting Guide - Frequently Encountered Issues
This section addresses common problems in a question-and-answer format, offering detailed explanations and actionable protocols.
Q1: My fluorinated amine hydrochloride salt is clumping and difficult to handle. What's causing this and how can I fix it?
A1: The Root of the Problem: Moisture-Induced Physical Changes
Clumping and poor flowability are classic signs of hygroscopicity.[2] When your compound absorbs atmospheric moisture, the surface of the solid particles can become wet, leading to the formation of liquid bridges between particles. This increases inter-particle attraction, causing them to stick together. In severe cases, this can lead to deliquescence, where the solid dissolves in the absorbed water.
Immediate Mitigation Strategies:
-
Controlled Environment: The most immediate solution is to handle the compound in a controlled environment with low relative humidity (RH). A glove box or a dry room is ideal.
-
Desiccants: Store the material in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to minimize moisture exposure.[]
Long-Term Solutions:
-
Particle Size Engineering: While seemingly counterintuitive, larger particle sizes with a narrower distribution can sometimes reduce the surface area available for moisture sorption. However, this must be balanced with solubility requirements.
-
Excipient Selection: Co-processing with hydrophobic excipients can help to repel moisture away from your API.[1][[“]]
Q2: I'm observing inconsistencies in my analytical results (e.g., potency, purity). Could hygroscopicity be the culprit?
A2: Yes, Water Uptake Directly Impacts a Compound's Mass and Stability.
Hygroscopicity can introduce significant errors in weighing and can also promote chemical degradation.
-
Inaccurate Weighing: If your compound has absorbed water, the measured weight will be higher than the actual weight of the API, leading to lower-than-expected potency results.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the overall purity of your sample.[1][2]
Troubleshooting Protocol: Quantifying Water Content
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample.
-
Thermogravimetric Analysis (TGA): TGA can help identify the temperature at which water is lost from the sample, providing information about the nature of the water (e.g., surface adsorbed vs. bound in a hydrate).
-
Dynamic Vapor Sorption (DVS): DVS is a powerful technique to understand how your material behaves at different humidity levels.[8][9] It measures the change in mass of a sample as it is exposed to a range of RH values, providing a detailed hygroscopicity profile.[10]
Data Interpretation with DVS:
| Hygroscopicity Class | Weight Gain at 80% RH / 25°C |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | 0.2% to < 2% |
| Moderately hygroscopic | 2% to < 15% |
| Very hygroscopic | ≥ 15% |
This classification provides a framework for assessing the hygroscopic nature of your compound.[11]
Q3: My fluorinated amine hydrochloride salt is showing poor stability during storage. What strategies can I employ to improve this?
A3: Enhancing Stability Through Solid-State Engineering and Formulation.
Improving the stability of a hygroscopic compound often requires a multi-pronged approach, focusing on the solid form of the API and its formulation.
Solid-State Strategies:
-
Salt Screening: While you are working with a hydrochloride salt, it's possible that other salt forms of your fluorinated amine could exhibit lower hygroscopicity.[12][13] A salt screening study can identify alternative counter-ions that result in a more stable crystalline lattice.[14]
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have vastly different physicochemical properties, including hygroscopicity.[15][16] A thorough polymorph screen is crucial to identify the most stable, least hygroscopic form for development.[17][18][19]
-
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal packing and reduce the availability of sites for hydrogen bonding with water, thereby decreasing hygroscopicity.[20][21]
Formulation Strategies:
-
Film Coating: Applying a protective film coating to a solid dosage form can act as a physical barrier to moisture.[1][[“]]
-
Encapsulation: Encapsulating the API can also provide a protective barrier against environmental moisture.[20][22]
-
Moisture-Resistant Packaging: Utilizing packaging with a high moisture barrier is a critical final step in protecting the drug product.[1][22]
Experimental Workflow for Stability Improvement:
Caption: A workflow for improving the stability of a hygroscopic API.
Part 2: Frequently Asked Questions (FAQs)
Why are fluorinated amine hydrochloride salts often hygroscopic?
The hygroscopicity of these salts is often attributed to the high electronegativity of the chloride ion and the presence of polar functional groups on the organic cation, both of which can form hydrogen bonds with water molecules.[23] The introduction of fluorine can also influence the electronic properties of the molecule, potentially affecting its interaction with water.[4]
What is the role of fluorine in this context?
Fluorine's high electronegativity can influence the basicity of the amine group, which in turn affects the properties of the resulting hydrochloride salt. While fluorine substitution is often used to enhance metabolic stability and binding affinity, its impact on hygroscopicity is complex and context-dependent.[3][24]
How can I predict the hygroscopicity of a novel fluorinated amine hydrochloride salt?
While computational models can provide some guidance, experimental characterization is essential. Dynamic Vapor Sorption (DVS) is the most direct and informative method for determining the hygroscopicity profile of a new compound.[8][9][25]
What is the difference between absorption and adsorption of water?
Adsorption refers to the accumulation of water molecules on the surface of the solid, while absorption involves water penetrating the bulk structure of the material.[26] DVS can help to distinguish between these two phenomena by analyzing the sorption and desorption isotherms.[10]
At what stage of drug development should I address hygroscopicity?
It is crucial to assess hygroscopicity as early as possible in the drug development process.[15] Identifying and mitigating these issues early can prevent costly delays and failures in later stages.[19] A phase-appropriate strategy for solid form screening is often employed.[15]
Decision Tree for Handling a Potentially Hygroscopic Compound:
Caption: A decision-making flowchart for managing hygroscopicity.
By understanding the fundamental principles of hygroscopicity and employing the systematic troubleshooting and characterization techniques outlined in this guide, you can effectively navigate the challenges associated with fluorinated amine hydrochloride salts and accelerate your drug development programs.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]
-
Polymorph, Salt & Cocrystal Screening. Veranova. [Link]
-
How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]
-
SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Drug Development & Delivery. [Link]
-
Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. Crystal Pharmatech. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Salt Screening. Charles River. [Link]
-
Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]
-
Salt Screening. Improved Pharma. [Link]
-
DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Royal Society of Chemistry. [Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
-
Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
-
Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]
-
De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Resolian. [Link]
-
Dynamic Vapor Sorption (DVS). Mettler Toledo. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. DR-NTU. [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information. [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. acp.copernicus.org. [Link]
- Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. mt.com [mt.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. criver.com [criver.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. veranova.com [veranova.com]
- 18. Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical [crystalpharmatech.com]
- 19. resolian.com [resolian.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 23. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. apolloscientific.co.uk [apolloscientific.co.uk]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. pharmainfo.in [pharmainfo.in]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful and indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, a molecule of interest due to the presence of a trifluoromethyl group and a thiophene moiety, both of which are common pharmacophores. This guide will delve into the theoretical interpretation of its 1H NMR spectrum, compare it with related structures, and discuss alternative analytical approaches for a comprehensive structural characterization.
The Strategic Importance of 1H NMR in Structural Analysis
1H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms. The key parameters derived from a 1H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling (J-coupling)—collectively offer a wealth of information about the molecule's connectivity, stereochemistry, and even conformational dynamics. For a molecule like 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, with its distinct structural motifs, 1H NMR is instrumental in confirming its identity and purity.
Theoretical 1H NMR Interpretation of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
The structure of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine presents several interesting features for 1H NMR analysis: a chiral center at the second carbon (C2), a trifluoromethyl group, a 3-substituted thiophene ring, and an aminomethyl group. These features lead to a complex and informative spectrum.
A. The Thiophene Ring Protons (H-2', H-4', H-5'):
The 3-substituted thiophene ring gives rise to three distinct aromatic proton signals. The chemical shifts of these protons are influenced by the electronic effects of the substituent at the 3-position.
-
H-2' : This proton, being adjacent to the sulfur atom and the substituent, is expected to resonate at the lowest field among the thiophene protons, likely in the range of δ 7.2-7.4 ppm . It will appear as a doublet of doublets due to coupling with H-4' and H-5'.
-
H-5' : This proton is also adjacent to the sulfur atom and will be influenced by the substituent. Its chemical shift is anticipated to be around δ 7.0-7.2 ppm . It will appear as a doublet of doublets, coupling with H-2' and H-4'.
-
H-4' : This proton is situated between the other two thiophene protons and will likely resonate at the highest field among the three, around δ 6.9-7.1 ppm . It will also be a doublet of doublets, coupling to both H-2' and H-5'.
The coupling constants for thiophene protons are characteristic: ³J(H-4', H-5') is typically around 5 Hz, ³J(H-2', H-?) is smaller, and ⁴J(H-2', H-5') is the smallest.
B. The Butyl Chain Protons (H-1, H-2, H-3):
The butyl chain contains a chiral center at C2, which has significant implications for the signals of the adjacent protons.
-
H-2 (Methine Proton) : This proton is attached to the chiral center and is coupled to the protons at C1 and C3. Due to the deshielding effect of the adjacent thiophene ring and the trifluoromethyl group's influence, its signal is expected to be a multiplet in the region of δ 3.0-3.5 ppm .
-
H-1 (Aminomethyl Protons) : The two protons on C1 are diastereotopic because of the adjacent chiral center at C2.[1] This means they are in different chemical environments and will have different chemical shifts. They will appear as two separate signals, each likely a doublet of doublets (or a more complex multiplet) due to geminal coupling with each other and vicinal coupling with H-2. These signals are expected in the range of δ 2.8-3.2 ppm .[2][3]
-
H-3 (Methylene Protons) : Similar to the H-1 protons, the two protons on C3 are also diastereotopic. They will exhibit distinct chemical shifts and will be coupled to H-2 and the three fluorine atoms of the CF₃ group. The electron-withdrawing trifluoromethyl group will deshield these protons, shifting their signals downfield. Each proton will likely appear as a doublet of quartets (or a more complex multiplet) in the region of δ 2.2-2.6 ppm . The quartet arises from coupling to the three equivalent fluorine atoms (¹H-¹⁹F coupling).[4][5]
C. The Amine Protons (-NH₂):
The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but it is generally expected in the range of δ 1.0-4.0 ppm .[6][7] In some cases, these protons can exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear, which can be a useful diagnostic tool.
Summary of Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2' (Thiophene) | 7.2 - 7.4 | dd | ³J ≈ 3-5, ⁴J ≈ 1-2 |
| H-5' (Thiophene) | 7.0 - 7.2 | dd | ³J ≈ 5, ⁴J ≈ 1-2 |
| H-4' (Thiophene) | 6.9 - 7.1 | dd | ³J ≈ 3-5, ³J ≈ 5 |
| H-2 (Methine) | 3.0 - 3.5 | m | - |
| H-1a, H-1b (Aminomethyl) | 2.8 - 3.2 | m (diastereotopic) | ²J ≈ 12-15, ³J ≈ 6-8 |
| H-3a, H-3b (Methylene) | 2.2 - 2.6 | m (diastereotopic) | ²J ≈ 15-18, ³J ≈ 6-8, ³J(H-F) ≈ 9-12 |
| -NH₂ (Amine) | 1.0 - 4.0 | br s | - |
Visualizing Molecular Connectivity and Coupling
The following diagram illustrates the structure of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine and the key proton-proton coupling interactions that determine the multiplicity of the signals in the 1H NMR spectrum.
Caption: Key proton-proton and proton-fluorine coupling interactions in 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine.
Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition
To obtain a high-resolution 1H NMR spectrum suitable for detailed structural analysis, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to δ 0.00 ppm.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
-
-
Advanced NMR Experiments (for unambiguous assignment):
-
²D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity.
-
²D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
²D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
¹⁹F NMR and ¹H{¹⁹F} decoupled NMR: To confirm ¹H-¹⁹F couplings and simplify the proton spectrum.[4]
-
Comparison with Alternative Analytical Techniques
While 1H NMR is a cornerstone of structural elucidation, a comprehensive analysis often involves a combination of techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Number and type of carbon environments (sp³, sp², sp), connectivity through ¹³C-¹H coupling. | Provides a direct count of non-equivalent carbons, less signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| ¹⁹F NMR | Presence and environment of fluorine atoms, ¹⁹F-¹H and ¹⁹F-¹³C coupling information. | High sensitivity, large chemical shift range providing excellent signal dispersion. | Requires a spectrometer equipped for ¹⁹F detection. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-F, C=C). | Fast and simple to perform, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, and angles. | Unambiguous determination of the complete molecular structure and stereochemistry. | Requires a single crystal of sufficient quality, which can be difficult to obtain. |
Conclusion
The 1H NMR spectrum of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is predicted to be rich in information, reflecting the molecule's unique structural features. A thorough interpretation, considering chemical shifts, coupling patterns, and the diastereotopicity of protons adjacent to the chiral center, is crucial for its unambiguous characterization. While this guide provides a detailed theoretical framework, experimental verification using high-field NMR and complementary 2D techniques is essential. By integrating 1H NMR data with insights from other analytical methods, researchers can confidently elucidate the structure of this and other complex organic molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2459-2462. [Link]
-
Konstantinova, T., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Containing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1598-1606. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of propargyl thiophene, O N 3 PS and O Thiophene PS (R: aromatic protons). [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of tolyl-terminated poly(3hexylthiophene-block-3-(2-ethylhexyl)thiophene) 3. [Link]
-
Lebleu, T., et al. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
-
Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 997-1004. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
ResearchGate. (n.d.). Orientation-Dependent 19F Dipolar Couplings within a Trifluoromethyl Group Are Revealed by Static Multipulse NMR in the Solid State. [Link]
-
Supporting Information. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Lumen Learning. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899-911. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]
-
Yu, W., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 52(4), 323-331. [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 19. [Link]
-
Reddit. (2024). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. [Link]
-
SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Chemical Shifts. [Link]
-
Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluorobutylamine. [Link]
-
PubChemLite. (n.d.). 4,4,4-trifluoro-2-methylbutan-1-amine hydrochloride (C5H10F3N). [Link]
-
Amerigo Scientific. (n.d.). 4,4,4-Trifluoro-1-(Benzo-[b]-Thiophen-3-Yl)Butane-1,3-Dione. [Link]
-
ResearchGate. (n.d.). 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione nickel(II) complex: Synthesis, structure, quantum chemical and DNA binding studies. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. compoundchem.com [compoundchem.com]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
This guide provides a comprehensive, in-depth strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the chemical and enantiomeric purity of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, compare viable analytical alternatives, and provide the rationale necessary for researchers, scientists, and drug development professionals to build a scientifically sound, validation-ready method.
The Analytical Challenge: Deconstructing the Analyte
The molecular structure of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine presents a unique combination of analytical hurdles that must be systematically addressed:
-
Basic Primary Amine (-NH₂): This functional group is the primary source of potential chromatographic issues. The lone pair of electrons on the nitrogen can engage in strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of traditional silica-based HPLC columns. This interaction is a leading cause of severe peak tailing, which compromises resolution and quantification accuracy.[1][2][3]
-
Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms give this moiety a unique character that is both hydrophobic and lipophobic. This can be exploited to achieve alternative selectivity on specialized stationary phases.[4][5]
-
Thiophene Ring: This aromatic heterocycle provides a good UV chromophore for detection and can participate in π-π stacking interactions with appropriately designed stationary phases.[4]
-
Chiral Center: The carbon atom at the second position of the butane chain is a stereocenter, meaning the molecule exists as a pair of enantiomers. For pharmaceutical applications, it is often critical to separate and quantify these enantiomers, as they can have different pharmacological and toxicological profiles.[6][7]
Our method development will therefore proceed in two distinct but complementary stages: first, an achiral reversed-phase method for assessing general purity and impurities, and second, a chiral method to determine enantiomeric purity.
Part 1: Achiral Purity by Reversed-Phase HPLC
The primary objective here is to develop a method that yields a sharp, symmetrical peak for the main analyte, allowing for the clear separation and quantification of any process-related impurities.
The Core Directive: Mitigating Peak Tailing
The foundational challenge is the basic amine. To achieve a symmetrical peak, we must control its interaction with the stationary phase. The most effective strategy is to maintain the analyte in a single, consistent protonation state (R-NH₃⁺) by controlling the mobile phase pH.[8][9]
Column Selection: A Comparison of Selectivity
While a standard C18 column is a common starting point in reversed-phase chromatography, the unique structure of our analyte warrants a comparison with a stationary phase that offers alternative interaction mechanisms. We will compare a modern, high-purity end-capped C18 with a Pentafluorophenyl (PFP) phase.
Table 1: Comparison of C18 and PFP Stationary Phases for the Analysis of a Fluorinated Basic Compound
| Feature | High-Purity End-Capped C18 | Pentafluorophenyl (PFP) | Rationale for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine |
| Primary Mechanism | Hydrophobic (Van der Waals) interactions. | Mixed-mode: Hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions.[1][10] | PFP offers multiple interaction sites, which can enhance selectivity for the thiophene ring (π-π) and the trifluoromethyl group (dipole-dipole). |
| Peak Shape for Bases | Good, due to minimal residual silanols from high-purity silica and end-capping. | Excellent, as the electron-rich fluorinated ring system can help shield residual silanols. | Both are significant improvements over older columns, but the PFP phase's unique chemistry often provides superior peak shape for complex bases. |
| Selectivity | Primarily based on analyte hydrophobicity. | Can provide unique elution orders compared to C18, especially for halogenated or aromatic compounds.[4] | The alternative selectivity of PFP is highly valuable for resolving impurities that may co-elute with the main peak on a C18 column. |
Experimental Protocol 1: Column Screening
This protocol outlines a systematic approach to compare the C18 and PFP columns.
-
Column Installation: Install a high-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm) into the HPLC system.
-
Equilibration: Equilibrate the column with a generic starting mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in the mobile phase.
-
Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Acquire data for 15 minutes using a PDA detector scanning from 200-400 nm.
-
Repeat: Replace the C18 column with a PFP column of identical dimensions and repeat steps 2-5.
-
Analysis: Compare the chromatograms for retention time, peak shape (tailing factor), and resolution from any visible impurities.
Mobile Phase Optimization: The Key to a Robust Method
After selecting the most promising column (hypothetically the PFP column), the mobile phase is optimized to achieve the desired retention and resolution. The critical parameter is the mobile phase pH, which must be kept low to ensure the amine is protonated.
-
Organic Modifier: Acetonitrile is typically the first choice as it provides good efficiency and lower backpressure than methanol.
-
Aqueous Modifier: Using a buffer is essential for pH control. A 0.1% formic acid solution (pH ≈ 2.7) is an excellent starting point as it is effective and compatible with mass spectrometry (MS) detection.
Table 2: Illustrative Data for Mobile Phase Optimization on a PFP Column
| Condition | Retention Time (min) | USP Tailing Factor | Resolution (Rs) from Impurity X |
| 60% ACN / 40% Water (No Additive) | 4.8 | 2.5 | 1.1 |
| 60% ACN / 40% Water + 0.1% Formic Acid | 5.2 | 1.1 | 2.8 |
| 50% ACN / 50% Water + 0.1% Formic Acid | 8.1 | 1.2 | 4.5 |
This illustrative data demonstrates that the addition of an acid dramatically improves peak shape and that adjusting the organic solvent percentage allows for fine-tuning of retention and resolution.
Visualizing the Method Development Workflow
The logical flow of developing and optimizing an HPLC method can be visualized as a decision-making process.
Caption: Analyte interactions with a PFP stationary phase.
Part 3: Method Validation Framework
Once optimized methods for both achiral and chiral purity have been developed, they must be validated to prove they are suitable for their intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [11][12][13]
Experimental Protocol 3: Validation of the Achiral Purity Method
-
Specificity: Inject the analyte, a placebo (matrix without analyte), and the analyte spiked with known impurities. The method should show no interference at the analyte's retention time, and all peaks should be well-resolved.
-
Linearity: Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999. [10]3. Accuracy: Analyze samples with a known concentration of the analyte (or spike a placebo at different levels) and calculate the percent recovery.
-
Precision (Repeatability & Intermediate Precision): Perform multiple injections of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Express the results as a relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: Intentionally make small variations to method parameters (e.g., pH ± 0.1, column temperature ± 2°C, % organic ± 1%) and assess the impact on the results.
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Achiral Purity Method | Chiral Method (for minor enantiomer) |
| Specificity | No interference at analyte RT. | Baseline resolution of enantiomers (Rs > 1.5). |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 10.0% |
| LOQ | Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05%). | Sufficiently low to quantify the enantiomer at its specification limit (e.g., 0.1%). |
| Robustness | System suitability parameters (tailing, resolution) remain within limits. | Resolution remains > 1.5. |
Conclusion
The development of a reliable HPLC purity method for a complex molecule like 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is a systematic process rooted in chemical principles. For achiral analysis, addressing the basic amine through pH control is paramount, and comparing column chemistries like C18 and PFP can unlock superior selectivity and peak shape. For enantiomeric purity, a methodical screening of chiral stationary phases and mobile phase modes is the most efficient path to a successful separation. By following the comparative approach and validation framework outlined in this guide, researchers can develop robust, scientifically sound methods suitable for the stringent requirements of the pharmaceutical industry.
References
- Jamari, N. L. A., Dohmann, J. F., Raab, A., Krupp, E. M., & Feldmann, J. (2017). Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. Presented at the European Winter Conference on Plasma Spectrochemistry.
-
Dolan, J. W. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Jamari, N. L. A., Raab, A., & Krupp, E. M. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). University of Aberdeen Research Portal. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Application Note. Available at: [Link]
-
Zhang, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies Presentation. Available at: [Link]
-
Crawford Scientific. HPLC Troubleshooting. Crawford Scientific. Available at: [Link]
-
Begg, S., et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Abbate, V., et al. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. Available at: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of analytical procedures: text and methodology. EMA. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Available at: [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. ICH. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. Chromatography Today. Available at: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Hussain, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]
-
ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate. Available at: [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. Available at: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech Blog. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.today [hplc.today]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
X-Ray Crystallography of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine Derivatives: A Comparative Structural Guide
Introduction & Scientific Context
The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethyl (
This guide provides an objective comparison of the crystallographic properties of fluorinated thiophene-butan-1-amine derivatives against their non-fluorinated counterparts. By analyzing single-crystal X-ray diffraction (XRD) data, researchers can understand how the
Comparative Crystallographic Data: Fluorinated vs. Non-Fluorinated Analogs
The introduction of a
To illustrate this, Table 1 compares the typical crystallographic parameters of a representative fluorinated derivative (as a hydrochloride salt) against a structurally analogous non-fluorinated proxy.
Table 1: Comparative Unit Cell Parameters (Hydrochloride Salts)
| Parameter | 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine HCl | 2-(Thiophen-3-yl)butan-1-amine HCl (Proxy) | Structural Implication |
| Crystal System | Monoclinic[3] | Orthorhombic | Fluorination often lowers crystal symmetry due to directional |
| Space Group | Both indicate centrosymmetric packing (if synthesized as a racemate). | ||
| Volume ( | The bulky | ||
| Density ( | Higher density in the fluorinated analog reflects the atomic mass of fluorine. | ||
| Key Interactions | Fluorine acts as a weak hydrogen bond acceptor, rigidifying the lattice[2]. |
Note: Data represents synthesized consensus values based on crystallographic studies of structurally related trifluoromethyl-thiophene amines and thienopyrimidines[3].
Structural Implications for Drug Design
Understanding the exact spatial arrangement of the 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine scaffold is essential for structure-based drug design.
-
Conformational Rigidity: The steric repulsion between the
group and the thiophene ring often forces the alkyl chain into a specific staggered conformation. X-ray data typically reveals a dihedral angle that minimizes steric clash while maximizing favorable stacking between adjacent thiophene rings[4]. -
Hydrogen Bonding: The primary amine (
) acts as a strong hydrogen bond donor. In hydrochloride salts, the chloride ion bridges multiple amine groups, creating a robust 2D hydrogen-bonded sheet. -
Metabolic Shielding: The crystal structure visually confirms how the bulky
group sterically shields the adjacent alkyl backbone from enzymatic degradation, explaining the enhanced metabolic half-life observed in vivo.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Influence of functional groups on crystal packing and biological properties.
Experimental Workflows & Protocols
To obtain high-resolution X-ray data, the target compound must first be crystallized into a high-quality single crystal (typically
Protocol 1: Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is preferred over slow evaporation for highly soluble fluorinated amines because it allows for a slower, more thermodynamically controlled supersaturation, reducing the likelihood of twinning or amorphous precipitation.
-
Sample Preparation: Dissolve
of the enantiopure 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine hydrochloride in a minimum volume ( ) of a "good" solvent (e.g., Methanol or Dichloromethane)[2]. -
Filtration: Pass the solution through a
PTFE syringe filter into a small inner vial to remove nucleation sites (dust/impurities). -
Anti-Solvent Setup: Place the inner vial inside a larger outer vial containing
of an "anti-solvent" (e.g., Hexane or Diethyl Ether). -
Diffusion: Seal the outer vial tightly. Allow the anti-solvent to slowly vapor-diffuse into the inner vial at room temperature over
days. -
Validation: Inspect the resulting crystals under polarized light microscopy. A self-validating crystal will extinguish light uniformly when rotated, indicating a single, non-twinned domain.
Protocol 2: X-Ray Diffraction Data Collection
Causality: Data collection is performed at cryogenic temperatures to minimize the thermal vibrations of the atoms, thereby increasing the resolution of the electron density map and allowing for accurate assignment of the highly mobile fluorine atoms.
-
Mounting: Coat the selected single crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop attached to a goniometer head.
-
Cooling: Immediately transfer the crystal to the diffractometer and cool to
using an open-flow nitrogen cryostat.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Data Acquisition: Expose the crystal to a monochromatic X-ray beam (typically
, )[2]. Collect diffraction frames over a full rotation to ensure high completeness and redundancy. -
Structure Solution: Solve the initial phases using direct methods (e.g., SHELXT) and refine the atomic coordinates and anisotropic displacement parameters using least-squares methods (e.g., SHELXL)[5].
Workflow for selecting crystallization methods for fluorinated thiophenes.
Conclusion
The structural elucidation of 4,4,4-trifluoro-2-(thiophen-3-yl)butan-1-amine derivatives via X-ray crystallography provides indispensable data for drug development. By comparing these fluorinated compounds to their non-fluorinated proxies, researchers can directly observe the rigidifying effects of
References
-
2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene - PMC National Institutes of Health (NIH) URL:[Link]
-
Syntheses, Crystal Structures, and Biological Activities of Two Enantiomeric 2-Trifluoromethylthieno[2,3-d]pyrimidin-4-amine Derivatives Chinese Chemical Society Publishing URL:[Link]
-
Syntheses, Crystal Structures, and Biological Activities of Two Enantiomeric 2-Trifluoromethylthieno[2,3-d]pyrimidin-4-amine Derivatives ResearchGate URL:[Link]
-
Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis National Institutes of Health (NIH) URL: [Link]
-
(Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ2O,O')(μ-(1,4-dioxane))digadolinium (III), Solvate with Two Molecules of 1,4-Dioxane MDPI URL:[Link]
Sources
- 1. Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Primary Fluorinated Amines
Introduction: Beyond the Basics of Amine Characterization
In the landscape of pharmaceutical and materials science, the introduction of fluorine into organic molecules imparts profound changes in their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity. For drug development professionals and researchers, the precise characterization of these fluorinated compounds is paramount. Among the most powerful and accessible analytical techniques for this purpose is Fourier Transform Infrared (FTIR) Spectroscopy.[1][2]
This guide provides an in-depth comparison of the FTIR spectral features of primary fluorinated amines against their non-fluorinated analogs. We will move beyond a simple recitation of peak positions to explore the underlying causality—the "why"—behind the spectral shifts induced by fluorine's potent electronic effects. This document is designed for scientists who require not just data, but a functional understanding of how to generate, interpret, and troubleshoot FTIR analyses for this unique class of compounds.
The Foundational Spectrum: Recapping Primary Amines
Before delving into the effects of fluorination, we must first ground our understanding in the characteristic FTIR spectrum of a standard primary aliphatic amine. The key to identifying a primary amine (-NH₂) is the presence of two distinct features in the N-H stretching region, a consequence of the symmetric and asymmetric stretching modes of the two N-H bonds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Asymmetric N-H Stretch | 3400 - 3500 | Medium, Sharp |
| Symmetric N-H Stretch | 3300 - 3400 | Medium, Sharp |
| N-H Scissoring (Bend) | 1550 - 1650 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium to Weak |
Table 1: Characteristic FTIR absorptions for primary aliphatic amines.[3][4][5]
These two N-H stretching peaks are the most definitive indicators of a primary amine.[3][4] Secondary amines, by contrast, show only one peak in this region, while tertiary amines show none at all.[3]
The Fluorine Effect: Inductive Power and Vibrational Coupling
When a highly electronegative fluorine atom is introduced near an amine group, it acts as a powerful electron-withdrawing group. This inductive effect alters the electron density around the nitrogen atom and, consequently, the force constants of the N-H and C-N bonds.
-
N-H Stretching Vibrations: The electron-withdrawing effect of fluorine can strengthen the N-H bonds, typically causing a shift to a higher frequency (a "blue shift"). However, the potential for intramolecular hydrogen bonding (N-H···F) can introduce a competing effect, which would weaken the N-H bond and cause a shift to a lower frequency (a "red shift").[6] The final observed position depends on the molecule's specific geometry and the proximity of the fluorine atom to the amine group. In many cases, a modest blue shift of 10-50 cm⁻¹ is observed.
-
C-F Stretching Vibrations: The most dramatic addition to the spectrum is the appearance of very strong, characteristic C-F stretching bands. These absorptions typically occur in the 1000-1400 cm⁻¹ region.[7][8] This area often overlaps with the C-N stretch and the "fingerprint region," leading to a more complex spectrum. Due to the similar masses of carbon and fluorine, C-F stretching vibrations often couple with C-C stretching modes, resulting in a series of complex, delocalized absorption bands rather than a single, isolated peak.[7]
Comparative Analysis: A Hypothetical Example
Let's compare the expected spectra of 1-aminobutane with its fluorinated counterpart, 4,4,4-trifluoro-1-aminobutane.
| Vibrational Mode | 1-Aminobutane (Expected) | 4,4,4-Trifluoro-1-aminobutane (Expected) | Rationale for Change |
| N-H Stretch (asym/sym) | ~3380 / ~3300 cm⁻¹ | ~3400 / ~3320 cm⁻¹ | Inductive effect of the distant CF₃ group slightly strengthens N-H bonds. |
| C-H Stretch | 2850-2960 cm⁻¹ | 2870-2980 cm⁻¹ | Minor shifts due to changes in overall molecular electronics. |
| N-H Scissoring | ~1600 cm⁻¹ | ~1610 cm⁻¹ | Slight blue shift, consistent with N-H bond strengthening. |
| C-F Stretches | N/A | ~1100 - 1350 cm⁻¹ (Multiple strong bands) | Appearance of strong, complex bands characteristic of the CF₃ group.[7] |
| C-N Stretch | ~1070 cm⁻¹ | ~1085 cm⁻¹ | Slight blue shift due to inductive effects. |
Table 2: Predicted spectral comparison between a non-fluorinated and a fluorinated primary amine.
Experimental Guide: Achieving High-Fidelity Spectra
The quality of an FTIR spectrum is critically dependent on proper sample preparation.[9] The choice of method is dictated by the physical state of the amine.
Logical Workflow for FTIR Analysis
Caption: Experimental workflow from sample preparation to final analysis.
Protocol 1: Attenuated Total Reflectance (ATR) - The Workhorse Method
ATR is often the preferred method for both liquid and solid amines due to its speed and minimal sample preparation.[9][10]
Applicability: Neat liquids, powders, polymeric films. Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the sample directly onto the crystal. For liquids, one drop is sufficient. For solids, press the powder firmly onto the crystal to ensure good contact.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample against the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the sample spectrum. A typical setting is 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Expertise & Experience: The key to good ATR data is intimate contact between the sample and the crystal.[11] If your peaks appear weak or distorted, insufficient pressure is the likely culprit. Also, be aware that ATR spectra may have slight peak shifts and intensity differences compared to transmission spectra, especially at lower wavenumbers.[9]
Protocol 2: KBr Pellet - The Classic for Solids
This transmission method is excellent for achieving high-resolution spectra of solid samples.[10][11]
Applicability: Crystalline or amorphous solid powders. Methodology:
-
Gather Materials: You will need spectroscopic grade Potassium Bromide (KBr), an agate mortar and pestle, and a pellet press. Ensure the KBr is perfectly dry by keeping it in an oven at ~100 °C.[12]
-
Grinding: Add ~1-2 mg of your amine sample to ~100-200 mg of dry KBr in the mortar.[11]
-
Mix & Grind: Grind the mixture thoroughly until it becomes a fine, homogenous powder. The goal is to reduce the particle size to less than the IR wavelength to minimize light scattering.[12]
-
Pressing the Pellet: Transfer the powder to the pellet die and apply pressure (typically 7-10 tons) using a hydraulic press for several minutes.
-
Analysis: A clear or translucent pellet should be formed. Place the pellet in the spectrometer's sample holder and collect the transmission spectrum.
Trustworthiness: A cloudy or opaque pellet indicates poor grinding, excessive moisture in the KBr, or too much sample.[12] This will lead to a sloping baseline and distorted peak shapes due to scattering. Always run a background spectrum of the empty sample compartment before your analysis.
Data Interpretation: A Logic-Based Approach
Interpreting the spectrum of a primary fluorinated amine requires a systematic approach. We look for the appearance, disappearance, and shifting of key bands.
Sources
- 1. azooptics.com [azooptics.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. mdpi.com [mdpi.com]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfh.ch [bfh.ch]
- 9. jascoinc.com [jascoinc.com]
- 10. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Validation of Chiral Purity in 2-Substituted Trifluorobutanamines
For researchers, scientists, and drug development professionals, establishing the chiral purity of 2-substituted trifluorobutanamines is a critical step in ensuring the safety, efficacy, and quality of novel chemical entities. The unique stereoelectronic properties imparted by the trifluoromethyl group, coupled with the basicity of the amine functionality, present distinct challenges and opportunities in analytical method development. This guide provides an in-depth, objective comparison of the primary chromatographic and spectroscopic methods for the validation of chiral purity in this important class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Chiral Purity in Drug Development
The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the control of stereoisomeric composition a regulatory and scientific necessity.[1][2] For 2-substituted trifluorobutanamines, the specific three-dimensional arrangement of the substituents around the chiral center can profoundly influence binding affinity to biological targets. Therefore, robust and reliable analytical methods are paramount for accurate enantiomeric excess (e.e.) determination and overall quality control.
Comparative Analysis of Analytical Techniques
The validation of chiral purity for 2-substituted trifluorobutanamines can be approached through several analytical techniques, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.
Chromatographic Methods: The Workhorses of Chiral Separations
Chromatographic techniques are the most widely employed methods for chiral separations due to their high resolution and applicability to a broad range of compounds.[3]
1. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most established and versatile technique for enantioseparation in the pharmaceutical industry.[1] The primary mechanism involves the differential interaction of the enantiomers with a chiral stationary phase (CSP).
-
Expertise & Experience: For 2-substituted trifluorobutanamines, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice. The carbamate derivatives on these phases can form transient diastereomeric complexes with the amine enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The trifluoromethyl group can also participate in specific interactions with the CSP, enhancing selectivity. The choice between normal-phase, reversed-phase, and polar organic modes will depend on the overall polarity of the molecule. For basic amines, the addition of additives like trifluoroacetic acid (TFA) and triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution by minimizing tailing.[4]
-
Trustworthiness: A self-validating HPLC method for chiral purity should demonstrate baseline resolution (Rs ≥ 1.5) between the enantiomers, ensuring accurate quantification.[5] Method validation should be performed in accordance with ICH guidelines (Q2(R2)), encompassing specificity, linearity, range, accuracy, precision, and robustness.[6][7][8]
2. Chiral Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[9][10] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.
-
Expertise & Experience: The low viscosity of supercritical CO2 allows for higher flow rates without a significant increase in backpressure, leading to faster analysis times.[11] For trifluorobutanamines, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[12] Alcohol modifiers such as methanol or ethanol are typically used as co-solvents to increase the mobile phase polarity and analyte solubility. The elution order of enantiomers in SFC can sometimes be different from that in HPLC, providing complementary selectivity.[10]
-
Trustworthiness: SFC methods are validated using the same parameters as HPLC methods. The high efficiency of SFC often leads to sharper peaks and improved resolution, enhancing the reliability of the analysis.
3. Chiral Gas Chromatography (GC): A Niche Approach for Volatile Amines
Chiral GC is a viable option for the enantiomeric separation of volatile and thermally stable compounds.[13] Due to the polar nature of amines, derivatization is often necessary to improve their volatility and chromatographic performance.[14]
-
Expertise & Experience: For 2-substituted trifluorobutanamines, derivatization of the amine group is a prerequisite for successful GC analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) can produce more volatile and less polar derivatives suitable for GC. Another approach is to use a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column.[15][16] Cyclodextrin-based chiral stationary phases are commonly used for the direct separation of enantiomers in GC.
-
Trustworthiness: The derivatization step must be carefully validated to ensure that it proceeds to completion without any kinetic resolution or racemization, which could lead to inaccurate enantiomeric ratio determination.[17]
Spectroscopic Methods: The Power of Molecular Recognition
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a different paradigm for chiral analysis, relying on the formation of diastereomeric species in solution.
1. ¹⁹F NMR Spectroscopy with Chiral Auxiliaries: Leveraging the Fluorine Handle
The presence of a trifluoromethyl group in 2-substituted trifluorobutanamines provides a unique and powerful analytical handle for ¹⁹F NMR spectroscopy. This technique offers a rapid and convenient method for determining enantiomeric excess without the need for physical separation.[18][19]
-
Expertise & Experience: The principle of this method lies in the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment around the enantiomers. This results in distinct chemical shifts for the trifluoromethyl groups of the two enantiomers in the ¹⁹F NMR spectrum.[20] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its derivatives are classic examples of CDAs that react with amines to form diastereomeric amides.[21][22][23][24] The integration of the two well-resolved ¹⁹F signals directly provides the enantiomeric ratio.
-
Trustworthiness: The accuracy of the NMR method depends on the complete resolution of the diastereomeric signals. The chiral auxiliary used should not induce any kinetic resolution during the derivatization reaction. The method's linearity and precision should be validated across the relevant range of enantiomeric compositions.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the discussed analytical techniques for the chiral purity validation of compounds structurally similar to 2-substituted trifluorobutanamines. Note: The data presented are illustrative and may vary depending on the specific analyte and experimental conditions.
| Technique | Chiral Selector/Auxiliary | Typical Resolution (Rs) | Analysis Time | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Chiral HPLC | Polysaccharide-based CSPs | > 1.5[5] | 10-30 min | High | Versatility, well-established, preparative scale-up | Higher solvent consumption, longer run times than SFC |
| Chiral SFC | Polysaccharide-based CSPs | > 2.0[12] | 2-10 min | High | Fast, reduced solvent use, "green" technique | Requires specialized instrumentation |
| Chiral GC | Cyclodextrin-based CSPs | > 1.5 | 15-40 min | Very High | High efficiency, suitable for volatile compounds | Requires derivatization, potential for thermal degradation |
| ¹⁹F NMR | Chiral Derivatizing/Solvating Agents | Baseline separation of signals | < 15 min | Moderate | Rapid, no physical separation needed, direct e.e. determination | Lower sensitivity than chromatographic methods, requires pure sample |
Experimental Protocols
Experimental Workflow for Chiral Method Development
Caption: A generalized workflow for developing a robust chiral separation method.
Protocol 1: Chiral HPLC Method for 2-Substituted Trifluorobutanamines
Objective: To achieve baseline separation of the enantiomers of a 2-substituted trifluorobutanamine using chiral HPLC.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (e.g., Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm)
-
HPLC-grade n-Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA), Triethylamine (TEA)
-
Racemic standard of the 2-substituted trifluorobutanamine
-
Sample of the 2-substituted trifluorobutanamine for analysis
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/IPA (90:10, v/v) with 0.1% TFA and 0.1% TEA. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and to calculate the initial resolution.
-
Analysis: Inject 10 µL of the sample solution.
-
Data Acquisition and Analysis: Monitor the elution at a suitable UV wavelength (e.g., 220 nm). Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
-
Method Optimization (if necessary): If the resolution is not satisfactory (Rs < 1.5), adjust the mobile phase composition (e.g., change the IPA percentage) or try a different CSP.
Protocol 2: ¹⁹F NMR Analysis using a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of a 2-substituted trifluorobutanamine by ¹⁹F NMR spectroscopy after derivatization with Mosher's acid chloride.
Materials:
-
NMR spectrometer equipped with a fluorine probe
-
High-quality NMR tubes
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine
-
Sample of the 2-substituted trifluorobutanamine
Procedure:
-
Preparation of the (R)-Mosher's Amide:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the 2-substituted trifluorobutanamine in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (e.g., 1.2 equivalents).
-
Add a slight molar excess of (R)-Mosher's acid chloride (e.g., 1.1 equivalents).
-
Cap the NMR tube and mix gently. Allow the reaction to proceed to completion at room temperature.
-
-
Preparation of the (S)-Mosher's Amide (Optional, for absolute configuration determination): Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum of the (R)-Mosher's amide sample.
-
Data Analysis:
-
The ¹⁹F NMR spectrum should show two distinct signals corresponding to the trifluoromethyl groups of the two diastereomeric amides.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Logical Relationships in Chiral Recognition
Sources
- 1. mdpi.com [mdpi.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. chromtech.com [chromtech.com]
- 17. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 19. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mosher's acid - Wikipedia [en.wikipedia.org]
- 22. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Mosher ester derivatives [sites.science.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
